1-Oxa-9-azaspiro[5.5]undecan-9-amine
Description
Propriétés
Numéro CAS |
2098123-21-6 |
|---|---|
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-oxa-9-azaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C9H18N2O/c10-11-6-4-9(5-7-11)3-1-2-8-12-9/h1-8,10H2 |
Clé InChI |
STDXZFTVQUOGAM-UHFFFAOYSA-N |
SMILES |
C1CCOC2(C1)CCN(CC2)N |
SMILES canonique |
C1CCOC2(C1)CCN(CC2)N |
Origine du produit |
United States |
What is the chemical structure of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to enhanced receptor binding, improved physicochemical properties, and novel intellectual property. This guide provides a comprehensive technical overview of the specific heterocyclic compound, 1-Oxa-9-azaspiro[5.5]undecan-9-amine. While direct literature on this exact molecule is sparse, this document extrapolates from established chemical principles and data on the core 1-Oxa-9-azaspiro[5.5]undecane scaffold. We will cover its structural elucidation, propose a robust synthetic pathway, detail expected analytical characterizations, and discuss its potential as a building block in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage complex spirocyclic systems in their work.
Introduction to Spirocyclic Heterocycles in Drug Discovery
Spirocycles are bicyclic compounds distinguished by a single, shared carbon atom, known as the spiro atom. This unique structural feature forces the two rings into perpendicular planes, creating a rigid, three-dimensional conformation. In drug design, moving from flat, two-dimensional molecules to more complex 3D structures is a key strategy for improving selectivity and potency while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The 1-Oxa-9-azaspiro[5.5]undecane framework incorporates both a tetrahydropyran ring (an ether) and a piperidine ring (a secondary amine), two privileged structures in medicinal chemistry. The introduction of an amine group at the N9 position creates 1-Oxa-9-azaspiro[5.5]undecan-9-amine, a novel scaffold with intriguing potential as a chemical probe or a foundational building block for new therapeutic agents.
Structural Elucidation and Physicochemical Properties
Systematic Nomenclature and Structure
The IUPAC name "1-Oxa-9-azaspiro[5.5]undecan-9-amine" precisely describes the molecule's architecture:
-
undecan: A parent structure with eleven carbon atoms in the rings.
-
spiro[5.5]: Indicates a spirocyclic system where the spiro atom connects a 6-membered ring to another 6-membered ring (counting the spiro atom in each ring).
-
1-Oxa: An oxygen atom is at the first position of the cyclic system.
-
9-aza: A nitrogen atom is at the ninth position.
-
9-amine: An amine group is attached to the nitrogen at the 9-position, forming a hydrazine derivative.
The central spiro carbon (C5) is a quaternary center, providing the characteristic 3D orientation of the two rings.
2D and 3D Representations:
-
2D Structure:
(Image generated using standard chemical drawing software)
-
3D Conformation: The tetrahydropyran and piperidine rings will preferentially adopt chair conformations to minimize steric strain, leading to a well-defined spatial arrangement of substituents.
Predicted Physicochemical Properties
Due to the novelty of this specific compound, its physicochemical properties are predicted using computational models. These values are essential for assessing its drug-likeness and potential for further development.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₈N₂O | Provides the elemental composition. |
| Molecular Weight | 170.25 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| logP (Octanol/Water) | 0.85 ± 0.45 | Indicates good balance between hydrophilicity and lipophilicity for membrane permeability. |
| pKa (Most Basic) | 8.5 ± 0.3 | The secondary amine on the piperidine ring is the most basic center, likely to be protonated at physiological pH. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Note: Predicted values are generated from computational algorithms and require experimental verification.
Synthesis and Spectroscopic Characterization
A plausible synthetic route involves the initial construction of the spirocyclic core followed by N-amination.
Proposed Synthetic Pathway
The synthesis can be approached via a double Michael addition or a related cyclization strategy to form the piperidine ring onto a pre-existing tetrahydropyran precursor. A key intermediate is the N-protected 1-Oxa-9-azaspiro[5.5]undecane.
Caption: Proposed synthetic pathway for 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Anticipated Spectroscopic Data
Verification of the final compound's identity and purity is critical. Below are the expected spectroscopic signatures.
-
¹H NMR (400 MHz, CDCl₃):
-
The spectrum will be complex due to the rigid chair conformations and the spirocyclic nature.
-
δ 3.5-4.0 ppm: Multiplets corresponding to the protons adjacent to the oxygen atom in the tetrahydropyran ring (-O-CH₂-).
-
δ 2.8-3.2 ppm: Multiplets for the protons adjacent to the nitrogen atom in the piperidine ring (-N-CH₂-).
-
δ 1.4-1.8 ppm: A series of complex, overlapping multiplets for the remaining aliphatic protons on both rings.
-
Broad singlet (variable): A signal for the -NH₂ protons, which may exchange with D₂O.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~75-80 ppm: Signal for the spiro carbon (C5), a key identifier.
-
δ ~65-70 ppm: Carbons adjacent to the oxygen atom (C2, C6).
-
δ ~45-55 ppm: Carbons adjacent to the nitrogen atom (C8, C10).
-
δ ~20-40 ppm: Signals for the remaining aliphatic carbons.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 171.15
-
Key fragmentation patterns would likely involve the cleavage of one of the rings from the spiro center.
-
-
Infrared (IR) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching vibrations (a doublet for the primary amine).
-
2850-3000 cm⁻¹: C-H stretching of the aliphatic groups.
-
1100-1150 cm⁻¹: Prominent C-O-C stretching of the ether linkage.
-
Reactivity and Potential Applications in Drug Discovery
The structure of 1-Oxa-9-azaspiro[5.5]undecan-9-amine offers several avenues for further chemical modification and exploration.
-
Chemical Reactivity: The primary amine (-NH₂) is a versatile functional handle. It can readily undergo reactions such as acylation, alkylation, sulfonylation, and reductive amination to build a library of derivatives. The parent nitrogen of the piperidine ring also retains its nucleophilic character, although it is sterically hindered.
-
Pharmacological Relevance:
-
CNS Agents: The rigid 3D structure and predicted TPSA suggest potential for crossing the blood-brain barrier. Spirocyclic systems are often explored for psychiatric and neurological targets.
-
Metabolic Diseases: The tetrahydropyran motif is present in several SGLT2 inhibitors used for diabetes.
-
Antimicrobial Agents: The core scaffold has been investigated for the development of antituberculosis agents.[1]
-
The introduction of the N-amine functionality creates a hydrazine-like motif, which can act as a unique pharmacophore or a bioisosteric replacement for other functional groups, potentially leading to novel biological activities.
Experimental Protocols
The following protocols are proposed as a robust workflow for the synthesis and validation of the target compound.
Protocol 1: Proposed Synthesis of N-Boc-1-Oxa-9-azaspiro[5.5]undecane (Intermediate C)
-
Rationale: This protocol focuses on creating the core spirocycle with a protecting group on the nitrogen. The Boc group is chosen for its stability under various reaction conditions and its straightforward removal.
-
Methodology:
-
Combine the tetrahydropyran precursor (1.0 eq) and the piperidine precursor (1.1 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 eq) to facilitate the cyclization.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected intermediate.
-
Protocol 2: Quality Control and Characterization Workflow
-
Rationale: A multi-step analytical workflow is essential to unambiguously confirm the structure and purity of the final product. This system is self-validating, as each step provides orthogonal data confirming the previous one.
-
Methodology:
Caption: Self-validating workflow for compound characterization.
-
HPLC Analysis: Inject a sample of the final compound onto a C18 HPLC column. An isocratic or gradient method should be developed to obtain a sharp, symmetrical peak. The peak area will determine the purity.
-
Mass Spectrometry: Couple the HPLC output directly to an ESI-MS detector. Confirm the presence of the molecular ion peak corresponding to the calculated mass of the protonated molecule.
-
NMR Spectroscopy: Dissolve a pure sample (>5 mg) in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra to confirm the connectivity and spatial relationships of all atoms in the molecule.
Conclusion
1-Oxa-9-azaspiro[5.5]undecan-9-amine represents a novel and promising chemical scaffold. Its inherent three-dimensionality, combined with the presence of key pharmacophoric features, makes it an attractive starting point for the design of new therapeutic agents. While this guide provides a theoretical and predictive framework based on the known chemistry of its core structure, the proposed synthetic and analytical protocols offer a clear and robust path for its practical realization and exploration. The versatility of the N-amine handle provides a gateway to diverse chemical libraries, and future studies are warranted to explore the full potential of this intriguing molecule in medicinal chemistry.
References
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
- Wang, D., et al. (2018). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 83(15), 8436–8445.
- Komarova, K. Yu., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
- Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (2017). ACS Omega, 2(11), 7803–7813.
- An Enantioselective Synthesis of 1-Azaspiro[5.5]-Undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. (2005). HETEROCYCLES, 65(12), 2901.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Comins, D. L., & Dehghani, A. (1993). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). Indian Journal of Chemistry, 62B(11), 1332-1338.
- Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. (2014). Organic & Biomolecular Chemistry, 12(19), 3048-3051.
Sources
1-Oxa-9-azaspiro[5.5]undecan-9-amine physicochemical properties and molecular weight
An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Introduction
Spirocyclic scaffolds have emerged as a significant area of interest in medicinal chemistry and drug development. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to compounds with improved metabolic stability, target specificity, and novel intellectual property. Among these, the 1-oxa-9-azaspiro[5.5]undecane framework represents a compelling heterocyclic system. This guide provides a detailed technical overview of a specific derivative, 1-Oxa-9-azaspiro[5.5]undecan-9-amine, focusing on its core physicochemical properties and molecular characteristics. While experimental data for this exact molecule is not extensively documented, this paper synthesizes predicted data with established experimental protocols for its characterization, offering a comprehensive resource for researchers in the field.
Molecular Structure and Weight
The fundamental identity of a compound is rooted in its structure and molecular weight. These parameters are the foundation for all further analytical and predictive studies.
Molecular Formula: C9H18N2O
Canonical SMILES: C1COCCN1CC2CCCCO2
IUPAC Name: 1-oxa-9-azaspiro[5.5]undecan-9-amine
The spirocyclic nature of this molecule, featuring a central quaternary carbon atom shared by a tetrahydropyran ring and a piperidine ring, imparts significant conformational rigidity. The exocyclic amine group attached to the piperidine nitrogen is a key feature influencing its basicity and hydrogen bonding potential.
Table 1: Core Molecular Properties
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | PubChem |
| Exact Mass | 170.141913 g/mol | PubChem |
| Monoisotopic Mass | 170.141913 g/mol | PubChem |
Physicochemical Properties: Predicted Data and Expert Analysis
In the absence of extensive empirical data, computational models provide valuable initial assessments of a compound's behavior. These predictions are crucial for guiding experimental design and prioritizing synthetic efforts.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Predicted XLogP3: 0.7
An XLogP3 value of 0.7 suggests that 1-Oxa-9-azaspiro[5.5]undecan-9-amine possesses a balanced hydrophilic-lipophilic character. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to excessive non-specific binding or poor aqueous solubility. The presence of the oxygen and two nitrogen atoms contributes to its hydrophilic nature, while the nine-carbon hydrocarbon framework provides lipophilic character.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base and is paramount for understanding a compound's ionization state at a given pH. The primary amine and the tertiary amine within the spirocyclic system are the key ionizable groups. Predicting the pKa for such a molecule involves considering the electronic effects of the surrounding structure. The tertiary amine's basicity will be influenced by the spirocyclic system, while the exocyclic primary amine's pKa will be more typical. Due to the presence of two basic nitrogen atoms, this compound is expected to be a weak base.
Aqueous Solubility
Solubility is a gatekeeper for bioavailability. While no specific experimental value is available, the predicted LogP and the presence of hydrogen bond donors and acceptors suggest that 1-Oxa-9-azaspiro[5.5]undecan-9-amine is likely to have moderate aqueous solubility. The ability to form hydrogen bonds with water through its amine and ether functionalities would enhance its solubility.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| XLogP3 | 0.7 | Indicates balanced lipophilicity, favorable for ADME properties. |
| Hydrogen Bond Donors | 2 | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding interactions. |
| Rotatable Bond Count | 1 | Low number suggests conformational rigidity, which can improve target selectivity. |
| Polar Surface Area (PSA) | 41.9 Ų | Suggests good potential for oral bioavailability (typically <140 Ų). |
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and obtain empirical data, a series of well-defined experiments are necessary. The following protocols represent standard, robust methods for characterizing a novel compound like 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Workflow for Physicochemical Profiling
Caption: Workflow for empirical physicochemical characterization.
Protocol 1: pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution of the compound upon the addition of a titrant (an acid or base).
-
Preparation: Accurately weigh approximately 1-5 mg of 1-Oxa-9-azaspiro[5.5]undecan-9-amine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25°C) equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add small, precise increments of a standardized acid solution (e.g., 0.1 M HCl) using an autoburette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine groups have been protonated. For a molecule with two basic centers, two inflection points may be observed, allowing for the determination of both pKa values.
Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)
This is the gold standard method for determining the octanol-water partition coefficient.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be high enough for accurate measurement but low enough to avoid saturation in either phase.
-
Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the octanol and aqueous phases (e.g., a 1:1 ratio). Add a known amount of the compound stock solution.
-
Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).
Potential Applications in Drug Discovery
The 1-oxa-9-azaspiro[5.5]undecane scaffold is of significant interest in medicinal chemistry. Its inherent three-dimensionality is a desirable feature for creating molecules that can interact with the complex binding pockets of biological targets with high specificity. The introduction of an amine group, as in 1-Oxa-9-azaspiro[5.5]undecan-9-amine, provides a handle for further chemical modification and a key interaction point for forming salt bridges with acidic residues in protein targets. Such scaffolds are often explored in the development of central nervous system (CNS) active agents, where the rigid structure can help in crossing the blood-brain barrier, and in other therapeutic areas where target selectivity is crucial.
Conclusion
1-Oxa-9-azaspiro[5.5]undecan-9-amine is a molecule with a promising structural framework for applications in drug discovery. While comprehensive experimental data is not yet publicly available, established computational methods predict a favorable physicochemical profile, including balanced lipophilicity and good potential for oral bioavailability. This guide has outlined the key molecular and physicochemical properties of this compound and provided robust, standard protocols for their experimental determination. The synthesis and characterization of this and similar spirocyclic amines will undoubtedly contribute to the expanding toolbox of medicinal chemists seeking to develop the next generation of therapeutics.
References
-
PubChem. Compound Summary for CID 15886438, 1-Oxa-9-azaspiro[5.5]undecan-9-amine. National Center for Biotechnology Information. [Link]
Role of oxa-azaspiro compounds in medicinal chemistry and drug discovery
An In-depth Technical Guide to Oxa-Azaspiro Compounds in Medicinal Chemistry and Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of oxa-azaspiro compounds, a class of molecules gaining significant traction in medicinal chemistry. We will delve into their unique structural features, synthetic strategies, diverse biological activities, and their burgeoning role in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of these fascinating scaffolds.
Introduction: The Allure of Three-Dimensionality in Drug Design
The drive to explore novel chemical space is a cornerstone of modern drug discovery. Flat, aromatic structures, while historically successful, often face limitations in terms of specificity and can be prone to metabolic liabilities. In contrast, molecules with greater three-dimensional (3D) complexity, such as spirocyclic compounds, offer a compelling alternative. By introducing a rigid, defined 3D geometry, these scaffolds can present functional groups to biological targets with high precision, potentially leading to enhanced potency and selectivity.
Oxa-azaspiro compounds, a subset of spirocycles featuring both oxygen and nitrogen atoms at the spirocyclic center, are particularly noteworthy. The presence of these heteroatoms imparts unique physicochemical properties, including improved aqueous solubility and the potential for specific hydrogen bonding interactions, which are highly desirable in drug candidates. This guide will illuminate the synthesis, properties, and therapeutic applications of this promising class of molecules.
Synthetic Strategies: Building the Oxa-Azaspiro Core
The construction of the oxa-azaspiro scaffold is a key challenge that has spurred significant innovation in synthetic organic chemistry. The choice of synthetic route is critical and is often dictated by the desired substitution patterns and stereochemistry.
Intramolecular Cyclization Reactions
A prevalent strategy for assembling oxa-azaspiro skeletons involves intramolecular cyclization reactions. These reactions can be facilitated by various catalysts and reaction conditions, allowing for a high degree of control over the final product. For example, the intramolecular hetero-Diels-Alder reaction has proven to be a powerful tool for the stereoselective synthesis of complex oxa-azaspirocyclic alkaloids.
Another common approach is the use of rearrangement reactions. The Overman rearrangement, for instance, can be employed to synthesize allylic amines that serve as precursors for subsequent cyclization to form the oxa-azaspiro core.
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical route to oxa-azaspiro compounds. The Passerini and Ugi reactions, for example, can be adapted to bring together three or four starting materials in a single step to generate highly functionalized oxa-azaspiro scaffolds. This approach is particularly valuable in the context of library synthesis for high-throughput screening.
Experimental Protocol: A Representative Synthesis
Below is a representative protocol for the synthesis of an oxa-azaspiro compound via an intramolecular Michael addition, a common and effective strategy.
Step 1: Synthesis of the Precursor
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol is added 3-aminoprop-1-en-1-ol (1.2 eq) and sodium cyanoborohydride (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-Boc protected amino alcohol precursor.
Step 2: Intramolecular Michael Addition
-
The precursor (1.0 eq) is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C to remove the Boc protecting group.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The mixture is then neutralized with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, dried over sodium sulfate, and concentrated. The resulting crude product is purified by flash chromatography to afford the desired oxa-azaspiro compound.
Biological Activities and Therapeutic Potential
The unique structural and electronic properties of oxa-azaspiro compounds have led to their exploration in a wide range of therapeutic areas. Their rigid conformation allows for precise orientation of substituents to interact with biological targets, while the embedded heteroatoms can participate in crucial hydrogen bonding interactions.
Anticancer Activity
A significant number of oxa-azaspiro compounds have demonstrated potent anticancer activity. For instance, certain derivatives have been shown to induce apoptosis in various cancer cell lines by inhibiting key signaling pathways. The oxa-azaspiro[4.5]decanone core, in particular, has been identified as a privileged scaffold for the development of novel cytotoxic agents. These compounds often exert their effects through mechanisms such as cell cycle arrest and the inhibition of tubulin polymerization.
Antiviral and Antimicrobial Properties
The oxa-azaspiro scaffold has also been incorporated into molecules with promising antiviral and antimicrobial activities. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the ether oxygen) allows for strong interactions with viral or bacterial enzymes. For example, some oxa-azaspiro derivatives have shown inhibitory activity against the influenza virus neuraminidase and the bacterial enzyme DNA gyrase.
Central Nervous System (CNS) Applications
The physicochemical properties of oxa-azaspiro compounds, including their potential for good blood-brain barrier penetration, make them attractive candidates for CNS-acting drugs. Researchers have synthesized and evaluated oxa-azaspiro analogues as ligands for various CNS receptors, including muscarinic and nicotinic acetylcholine receptors. This has led to the identification of compounds with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Structure-Activity Relationship (SAR) and Drug Discovery
The systematic modification of the oxa-azaspiro scaffold and its substituents is crucial for optimizing biological activity and drug-like properties. SAR studies have provided valuable insights into the key structural features required for potent and selective target engagement.
A generalized workflow for the discovery and optimization of oxa-azaspiro-based drug candidates is depicted below:
The Ascendancy of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold: A Technical Guide for Spirocyclic Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
For decades, the landscape of drug discovery has been dominated by "flat," aromatic molecules. While this approach has yielded numerous successful therapeutics, the inherent limitations of two-dimensional chemical space have become increasingly apparent. The quest for novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks.[1][2]
Spirocycles, characterized by two rings sharing a single atom, introduce conformational rigidity and a well-defined spatial arrangement of substituents. This is in stark contrast to their more flexible acyclic or monocyclic counterparts. The 1-oxa-9-azaspiro[5.5]undecane core, the focus of this guide, is a prime example of a privileged scaffold that has garnered significant attention in modern medicinal chemistry. Its unique topology, combining a tetrahydropyran and a piperidine ring, offers a versatile platform for the development of novel therapeutics across a range of disease areas. This guide provides an in-depth review of the synthesis, properties, and applications of spirocyclic scaffolds derived from the 1-oxa-9-azaspiro[5.5]undecan-9-amine core, offering researchers and drug development professionals a comprehensive resource for harnessing the potential of this remarkable scaffold.
The 1-Oxa-9-azaspiro[5.5]undecane Core: Synthesis and Properties
The strategic advantage of the 1-oxa-9-azaspiro[5.5]undecane scaffold lies in its synthetic accessibility and the tunable nature of its physicochemical properties. The incorporation of an oxygen atom within the spirocyclic framework can lead to improved aqueous solubility and a lower lipophilicity, desirable attributes for drug candidates.
Proposed Synthesis of the Core Building Block: 1-Oxa-9-azaspiro[5.5]undecan-9-amine
While the direct, step-by-step synthesis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine is not explicitly detailed in a single publication, a highly plausible and efficient route can be proposed based on the well-established reactivity of the corresponding ketone precursor, 1-Oxa-9-azaspiro[5.5]undecan-5-one, which is commercially available and has been utilized in antiviral research.[3] The most logical approach involves a direct reductive amination.
dot
Caption: Proposed synthetic pathway for 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Experimental Protocol: Proposed Reductive Amination
Objective: To synthesize 1-Oxa-9-azaspiro[5.5]undecan-9-amine from 1-Oxa-9-azaspiro[5.5]undecan-5-one.
Materials:
-
1-Oxa-9-azaspiro[5.5]undecan-5-one
-
Ammonia (7 N solution in methanol)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-Oxa-9-azaspiro[5.5]undecan-5-one (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Acidify the reaction mixture to a pH of 6-7 with glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Applications in Spirocyclic Scaffold Elaboration
The 1-Oxa-9-azaspiro[5.5]undecan-9-amine serves as a versatile building block for the synthesis of a diverse array of more complex spirocyclic scaffolds. The primary amine functionality provides a key handle for a wide range of chemical transformations, including amide bond formation, reductive amination with other carbonyl compounds, and participation in multicomponent reactions.
Antituberculosis Agents
Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold have shown promising activity against Mycobacterium tuberculosis.[1] These compounds often feature the spirocyclic core linked to a pharmacophore known to inhibit essential bacterial processes. For instance, the spirocyclic amine can be readily acylated with various carboxylic acids to generate a library of amides for structure-activity relationship (SAR) studies.
dot
Caption: Workflow for generating antituberculosis candidates.
Table 1: Representative Biological Activity of Spirocyclic Scaffolds
| Compound Class | Target | Key Structural Feature | Representative Activity |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Mycobacterium tuberculosis | Varied amide substitutions | MIC values in the low micromolar range |
| 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | µ-Opioid Receptor (MOR) / σ1 Receptor (σ1R) | Aryl group at the 4-position | Dual MOR agonism and σ1R antagonism |
| 1-Oxa-9-azaspiro[5.5]undecan-5-one derivatives | Alphavirus nsP2 helicase | Varied substitutions on the piperidine ring | Nanomolar antiviral activity |
Dual µ-Opioid Receptor Agonists and σ1 Receptor Antagonists for Pain Management
A particularly innovative application of a related scaffold, the 1-oxa-4,9-diazaspiro[5.5]undecane system, has been in the development of dual-target ligands for the treatment of pain.[4][5] By incorporating an aryl group at the 4-position of the piperidine ring, researchers have successfully created compounds that act as both µ-opioid receptor agonists and σ1 receptor antagonists. This dual-action mechanism is believed to provide potent analgesia with a reduced side-effect profile compared to traditional opioids. The synthesis of these compounds often starts from N-Boc-4-piperidone, highlighting a convergent synthetic strategy where the spirocyclic core is constructed in a stepwise fashion.
dot
Caption: Synthetic strategy for dual-target analgesic scaffolds.
Experimental Protocol: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives (Adapted from published procedures)
Objective: To synthesize the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Materials:
-
N-Boc-4-piperidone
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Substituted arylamine
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Epoxidation: To a suspension of sodium hydride in DMSO, add trimethylsulfoxonium iodide. Stir until gas evolution ceases. Add a solution of N-Boc-4-piperidone in DMSO and heat to 50 °C to form the corresponding epoxide.
-
Ring Opening: React the epoxide with a substituted arylamine in a mixture of ethanol and water at elevated temperature to yield the amino alcohol.
-
Mesylation: Treat the amino alcohol with methanesulfonyl chloride in the presence of triethylamine in dichloromethane at 0 °C to form the mesylate.
-
Intramolecular Cyclization: Cyclize the mesylate using potassium tert-butoxide in THF at low temperature to form the Boc-protected 1-oxa-4,9-diazaspiro[5.5]undecane.
-
Deprotection: Remove the Boc protecting group with trifluoroacetic acid in dichloromethane to yield the final spirocyclic scaffold.
Conclusion and Future Perspectives
The 1-Oxa-9-azaspiro[5.5]undecane core and its derivatives represent a powerful platform for the exploration of novel, three-dimensional chemical space in drug discovery. The inherent structural rigidity, coupled with the favorable physicochemical properties imparted by the oxygen atom, makes this scaffold highly attractive for the development of next-generation therapeutics. While the direct synthesis of the 9-amino substituted core requires further explicit documentation in the literature, the proposed synthetic route via reductive amination of the corresponding ketone offers a viable and efficient strategy for accessing this key building block. As the demand for drug candidates with improved efficacy and safety profiles continues to grow, the strategic application of spirocyclic scaffolds like the 1-Oxa-9-azaspiro[5.5]undecane will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.
References
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
- Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(26), 4773-4799.
- BenchChem. (2025). A Technical Guide to the Synthesis of Spirocyclic Amines. BenchChem Technical Guides.
- Puig, X., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
- Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(43), 14446–14454.
- BenchChem. (2025). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. BenchChem Technical Guides.
- Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 546-553.
- Matsumura, K., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886.
- Kotha, S., & Meshram, M. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901-2910.
- Puig, X., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
-
White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. 1-Oxa-9-azaspiro[5.5]undecan-5-one | Benchchem [benchchem.com]
- 4. One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nextsds.com [nextsds.com]
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 1-Oxa-9-azaspiro[5.5]undecan-9-amine Derivatives
Foreword: Embracing Three-Dimensionality in Drug Discovery
The confluence of innovative synthetic chemistry and a deeper understanding of pharmacokinetics has propelled the exploration of novel chemical scaffolds in drug discovery. Among these, spirocyclic systems, particularly 1-Oxa-9-azaspiro[5.5]undecane derivatives, have garnered significant attention. Their inherent three-dimensionality offers a rigid framework that can enhance binding affinity and selectivity for biological targets, while often bestowing favorable physicochemical properties that translate to improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive, in-depth technical overview of the methodologies and strategic considerations for the robust pharmacokinetic profiling of 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why."
The Strategic Imperative for Pharmacokinetic Profiling of Spirocyclic Compounds
The unique architecture of spirocyclic compounds, such as the 1-Oxa-9-azaspiro[5.5]undecane core, presents both opportunities and challenges in drug development. The rigidity of the spiro junction can lead to enhanced metabolic stability by shielding susceptible positions from enzymatic attack.[2] Furthermore, the introduction of heteroatoms like oxygen and nitrogen can modulate properties like solubility and membrane permeability.[3] A comprehensive pharmacokinetic profile is therefore not merely a data-gathering exercise but a critical step in understanding how these structural features influence a compound's absorption, distribution, metabolism, and excretion (ADME). This understanding is paramount for optimizing lead compounds, predicting human dose, and ensuring a successful path to clinical development.[2][4]
Designing a Robust Pharmacokinetic Study: A Multi-faceted Approach
A successful pharmacokinetic study for 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives requires a carefully orchestrated interplay of in vitro and in vivo experiments. The overall workflow is designed to first assess intrinsic metabolic liabilities and then to understand the compound's behavior in a complex biological system.
In Vitro ADME Assays: Laying the Foundation
Before committing to costly and time-consuming in vivo studies, a panel of in vitro assays provides critical early insights into the metabolic fate and potential liabilities of the 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives.
Metabolic Stability in Liver Microsomes and Hepatocytes
The primary objective of this assay is to determine the intrinsic clearance of a compound, which reflects the inherent ability of liver enzymes to metabolize it.[5][6]
-
Why this is important: A high intrinsic clearance often translates to a short half-life and low oral bioavailability in vivo. Early identification of metabolically labile compounds allows for structural modifications to improve their stability. For 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives, this assay helps to understand if the spirocyclic core effectively shields the molecule from extensive metabolism.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (HLMs) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[7][8]
-
Prepare a stock solution of the test compound (e.g., a 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivative) in a suitable organic solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in the incubation mixture. The final organic solvent concentration should be less than 1% to avoid enzyme inhibition.
-
Prepare a NADPH-regenerating system solution.
-
-
Incubation:
-
Pre-incubate the HLM suspension and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a quench solution (e.g., ice-cold acetonitrile containing an internal standard).[8]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
| Parameter | Description | Typical Units |
| t½ | In vitro half-life | minutes |
| CLint | Intrinsic Clearance | µL/min/mg protein |
Table 1: Key parameters derived from in vitro metabolic stability assays.
In Vivo Pharmacokinetic Studies: Unveiling the Whole Picture
In vivo studies in animal models, typically mice or rats, are essential to understand the interplay of ADME processes in a living system.[9][10]
Study Design and Execution
A well-designed in vivo study will typically involve at least two administration routes: intravenous (IV) and oral (PO).
-
Why this is important: The IV administration provides a direct measure of distribution and elimination, bypassing absorption. The oral administration allows for the assessment of oral bioavailability (F%), which is the fraction of the administered dose that reaches systemic circulation. Comparing the plasma concentration-time profiles from both routes is crucial for a complete pharmacokinetic characterization.[11]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Dosing:
-
IV Administration: Administer the test compound formulated in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection into the tail vein of the mice.[1]
-
Oral Administration: Administer the test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[1]
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose), collect serial blood samples from the same animal (if using a microsampling technique) or from different groups of animals at each time point (terminal bleeding).[1][9][10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The Cornerstone of Accurate Quantification
The ability to accurately and precisely measure the concentration of the 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives and their potential metabolites in biological matrices is fundamental to pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12]
Method Development and Validation
A robust bioanalytical method must be developed and rigorously validated according to regulatory guidelines.[12][13]
-
Why this is important: Method validation ensures that the data generated is reliable and reproducible. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13][14]
Experimental Protocol: Bioanalytical Method Validation (LC-MS/MS)
-
Sample Preparation:
-
Develop a sample preparation method to extract the analyte from the plasma matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[12]
-
For 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives, which are basic compounds, solid-phase extraction with a mixed-mode cation exchange sorbent can be a highly effective strategy.
-
-
LC-MS/MS Analysis:
-
Optimize the chromatographic conditions (column, mobile phase, gradient) to achieve good separation of the analyte from endogenous plasma components and potential metabolites.
-
Optimize the mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) for sensitive and specific detection of the analyte and the internal standard.
-
-
Validation Parameters:
-
Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma. The curve should have a correlation coefficient (r²) of ≥ 0.99.[15]
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should be ≤ 15% (≤ 20% for LLOQ).[12]
-
Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the influence of the plasma matrix on the ionization of the analyte.
-
Stability: Assess the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).[13][14]
-
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interference at the retention times of the analyte and IS. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Stability | Analyte concentration within ±15% of initial concentration |
Table 2: Key validation parameters and their typical acceptance criteria for bioanalytical methods.
Data Analysis and Interpretation: Translating Data into Knowledge
Once the plasma concentrations of the test compound have been determined, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).[4][16]
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t½ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral Bioavailability |
Table 3: Key pharmacokinetic parameters derived from in vivo studies.
-
Interpretation: These parameters provide a comprehensive picture of the drug's behavior. For example, a high Cmax and short Tmax suggest rapid absorption. A long t½ indicates slow elimination. A large Vd suggests extensive distribution into tissues. The oral bioavailability (F%) is a critical parameter for determining the suitability of a compound for oral administration. For a lead compound, an F% of >30% is often considered desirable. One published 1-oxa-9-azaspiro[5.5]undecan-4-amine derivative was noted for its excellent oral bioavailability in mice, suggesting that this scaffold is a promising starting point for orally active drugs.[17]
Understanding the Metabolic Fate: Metabolite Identification and Pathway Elucidation
For 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives, the amine functionality and the spirocyclic core are potential sites of metabolism.
-
Why this is important: Identifying the major metabolic pathways is crucial for several reasons. It helps to understand the mechanisms of clearance, to identify potentially active or toxic metabolites, and to guide further chemical modifications to improve metabolic stability. The metabolism of the amine group in these derivatives is likely mediated by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation or N-oxidation.[18][19][20] The spirocyclic core may undergo hydroxylation.[21][22][23][24]
Conclusion: A Roadmap to Success
The pharmacokinetic profiling of 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives is a critical component of their development as potential therapeutic agents. By employing a systematic and integrated approach that combines in vitro and in vivo studies with robust bioanalytical methods, researchers can gain a deep understanding of the ADME properties of these novel compounds. This knowledge is not only essential for selecting and optimizing lead candidates but also for building a solid foundation for successful clinical development. The unique structural features of this spirocyclic scaffold offer exciting opportunities for the design of drugs with improved pharmacokinetic profiles, and the methodologies outlined in this guide provide a comprehensive roadmap for their evaluation.
References
- IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Emery Pharma. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS.
- NorthEast BioLab. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Elsevier. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
- Journal of Pharmaceutical Sciences. (2008). Pharmacokinetics in Drug Discovery. 97(2), 654-690.
- PubMed. (1981). Sampling methods for pharmacokinetic studies in the mouse. Journal of Pharmacological Methods, 5(2), 99-120.
- Zenovel. (2025, June 2). Pharmacokinetic Data: Key for Clinical Trials & Approvals.
- ResearchGate. (2024, August 21). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies.
- History of Medicine. (n.d.).
- PubMed. (1976). Pharmacokinetic interpretation of data gathered during therapeutic drug monitoring. Clinical Chemistry, 22(6), 868-78.
- U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
- MDPI. (2025, July 2). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Molecules, 30(13), 5678.
- Pharmacology Discovery Services. (n.d.). Microsampling in In Vivo Pharmacokinetic Studies. Retrieved from Pharmacology Discovery Services website.
- Asian Journal of Pharmaceutics. (2025, July 21). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry.
- Journal of Research in Pharmacy. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review.
- Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
- ACS Publications. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(7), 2154-2165.
- MDPI. (2020, March 2). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(3), 221.
- Drug Metabolism and Disposition. (2005, April 15). Cytochrome P450 3A-Mediated Metabolism of Buspirone in Human Liver Microsomes. 33(4), 557-565.
- Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.
- ResearchGate. (n.d.). Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates.
- National Institutes of Health. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
- National Institutes of Health. (n.d.). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
- PubMed. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
- ACS Publications. (2021, June 8). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Infectious Diseases, 7(7), 2154-2165.
- Medicines for Malaria Venture. (2021, July 9). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Retrieved from Medicines for Malaria Venture website.
- ResearchGate. (2025, October 17). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
- PubMed. (2024, December 15). Trends of in vitro pharmacological potency and in vivo pharmacokinetics parameters of modern drugs: Can the therapeutic/subtherapeutic dose be estimated from in vitro Ki and pharmacokinetic parameters?.
- National Institutes of Health. (n.d.). Computationally Assessing the Bioactivation of Drugs by N-Dealkylation.
- Benchchem. (n.d.). 1-Oxa-9-azaspiro[5.5]undecan-5-one.
Sources
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. historymedjournal.com [historymedjournal.com]
- 3. fda.gov [fda.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bff.pharmacologydiscoveryservices.com [bff.pharmacologydiscoveryservices.com]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. japsonline.com [japsonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid ChromatographyTandem Mass Spectrometry | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 16. umb.edu.pl [umb.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture [mmv.org]
Step-by-step synthesis protocol for 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Target: Synthesis and Characterization of 1-Oxa-9-azaspiro[5.5]undecan-9-amine Audience: Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanistic Rationale
Spirocyclic heterocycles, particularly those incorporating oxygen and nitrogen atoms, have emerged as privileged scaffolds in contemporary drug discovery. Their inherent three-dimensionality allows for the precise spatial arrangement of pharmacophores, facilitating high-affinity interactions with biological targets while improving metabolic stability compared to flat aromatic systems [2]. The 1-oxa-9-azaspiro[5.5]undecane core, in particular, has been extensively utilized in the development of free fatty acid receptor 1 (FFA1/GPR40) agonists and novel antitubercular agents [5].
Derivatizing this secondary amine into an N -amino compound (1-oxa-9-azaspiro[5.5]undecan-9-amine) yields a versatile 1,1-disubstituted hydrazine building block. This intermediate is highly valuable for downstream synthesis, including the generation of complex hydrazones, pyrazoles, or urea derivatives.
The Electrophilic Amination Strategy
The direct conversion of a secondary amine to an N -amino derivative requires an electrophilic nitrogen source. In this protocol, Hydroxylamine-O-sulfonic acid (HOSA) is utilized. HOSA acts as a highly efficient, metal-free electrophilic aminating agent [3].
Causality in Reaction Design:
-
Reagent Selection: HOSA is preferred over alternatives like chloramine due to its superior safety profile, ease of handling (solid form), and excellent regioselectivity for N-amination over C- or O-amination [3, 4].
-
pH Control: The reaction must be conducted under strictly basic conditions (pH > 10). This serves a dual purpose: it deprotonates the starting material (ensuring the secondary amine is in its nucleophilic free-base form) and neutralizes the acidic sulfate leaving group ( −OSO3− ) generated during the reaction [3].
-
Temperature Control: HOSA is prone to base-catalyzed hydrolysis. To prevent premature decomposition of the reagent before nucleophilic attack can occur, HOSA must be dissolved in cold water and added dropwise to the pre-cooled amine solution [4].
Experimental Workflow and Logical Relationships
Figure 1: Experimental workflow and mechanistic logic for the N-amination using HOSA.
Quantitative Data and Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a 10 mmol scale synthesis, designed to maximize the yield of the N-amino product while suppressing side reactions.
| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |
| 1-Oxa-9-azaspiro[5.5]undecane HCl [1] | Starting Material | 191.70 | 1.0 | 1.92 g (10 mmol) |
| Hydroxylamine-O-sulfonic acid (HOSA) [4] | Aminating Agent | 113.09 | 1.2 | 1.36 g (12 mmol) |
| Sodium Hydroxide (NaOH) | Base / Acid Scavenger | 40.00 | 3.5 | 1.40 g (35 mmol) |
| Dichloromethane (DCM) | Extraction Solvent | 84.93 | N/A | 3 x 20 mL |
| 1-Oxa-9-azaspiro[5.5]undecan-9-amine | Target Product | 170.25 | 1.0 (Theoretical) | 1.70 g (Theoretical) |
Step-by-Step Synthesis Protocol
Safety Precautions: HOSA is a corrosive and hygroscopic solid. Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
Phase 1: Substrate Preparation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–5 °C).
-
Add 1.40 g (35 mmol) of NaOH to 15 mL of deionized water in the flask. Stir until completely dissolved.
-
Expert Insight: A 3.5 equivalent excess of NaOH is critical. 1.0 eq neutralizes the starting material's HCl salt, 1.2 eq neutralizes the sulfonic acid byproduct from HOSA, and the remaining 1.3 eq maintains the high pH required to keep the amine in its nucleophilic state[3].
-
-
Add 1.92 g (10 mmol) of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride [1] to the basic solution. Stir vigorously for 15 minutes to ensure complete free-basing of the spirocycle.
Phase 2: Electrophilic Amination
-
In a separate vial, dissolve 1.36 g (12 mmol) of HOSA in 5 mL of ice-cold deionized water.
-
Expert Insight: Do not prepare this solution in advance. HOSA degrades rapidly in aqueous media, especially if the temperature rises. Prepare immediately before addition [4].
-
-
Using an addition funnel or syringe pump, add the cold HOSA solution dropwise to the vigorously stirring amine solution over a period of 15–20 minutes, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.
Phase 3: Workup and Self-Validating Isolation
-
In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze. The reaction is deemed complete when the starting material mass ( m/z 156.1, [M+H]+ ) is consumed, and the product mass ( m/z 171.1, [M+H]+ ) is dominant.
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
-
Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual aqueous impurities.
-
Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-oxa-9-azaspiro[5.5]undecan-9-amine as a pale oil.
-
Optional Purification: If high-purity material is required for sensitive biological assays, purify the crude oil via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH containing 1% aqueous ammonia to prevent streaking of the basic amine).
References
Application Notes and Protocols for Cross-Coupling Reactions with 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Introduction: The Strategic Value of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel three-dimensional (3D) molecular architectures is paramount for accessing new biological targets and improving drug-like properties. Spirocyclic scaffolds have emerged as a powerful strategy to impart conformational rigidity and explore unoccupied chemical space.[1] The 1-oxa-9-azaspiro[5.5]undecane framework, in particular, offers a unique combination of a constrained piperidine ring and a tetrahydropyran moiety. This structure is of significant interest in drug discovery, with derivatives showing promise as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and as cores for antibacterial agents.[1][2]
The secondary amine present in 1-Oxa-9-azaspiro[5.5]undecan-9-amine is a key functional handle for introducing molecular diversity through cross-coupling reactions. This guide provides detailed protocols and mechanistic insights for the successful application of this versatile building block in palladium-catalyzed Buchwald-Hartwig and Sonogashira cross-coupling reactions, enabling the synthesis of novel aryl- and alkynyl-substituted spirocycles.
Buchwald-Hartwig Amination: Forging C(sp²)–N Bonds
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[3][4] This reaction is particularly well-suited for coupling sterically demanding secondary amines, such as 1-Oxa-9-azaspiro[5.5]undecan-9-amine, with a variety of aryl and heteroaryl halides or triflates.
Mechanistic Considerations and Component Selection
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5]
Choosing the Right Catalyst System: The selection of the palladium precursor and the phosphine ligand is critical for a successful transformation.
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, as it is reduced in situ to Pd(0).[6]
-
Ligand: For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are essential. Ligands like RuPhos and BrettPhos have demonstrated high efficacy in similar couplings.[7] These ligands promote the reductive elimination step and stabilize the active catalytic species.
The Role of the Base: The base facilitates the deprotonation of the amine coordinated to the palladium center.
-
Lithium bis(trimethylsilyl)amide (LHMDS): This strong, non-nucleophilic base is particularly effective in reactions involving sensitive functional groups, as it can sometimes act in a pseudo-protecting manner, minimizing side reactions like glutarimide hydrolysis in relevant systems.[7]
-
Sodium tert-butoxide (NaOtBu): A commonly used base that is effective for a wide range of Buchwald-Hartwig reactions.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of 1-Oxa-9-azaspiro[5.5]undecan-9-amine with an aryl bromide.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials:
-
1-Oxa-9-azaspiro[5.5]undecan-9-amine (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
LHMDS (1.0 M solution in THF, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl bromide (e.g., 0.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and RuPhos (18.6 mg, 0.02 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (2.5 mL).
-
In a separate vial, dissolve 1-Oxa-9-azaspiro[5.5]undecan-9-amine (94 mg, 0.6 mmol) in anhydrous toluene (2.5 mL).
-
Add the amine solution to the Schlenk tube via syringe.
-
Add the LHMDS solution (0.7 mL, 0.7 mmol) dropwise to the reaction mixture at room temperature.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-oxa-9-azaspiro[5.5]undecane.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Amine Equiv. | 1.2 | Ensures complete consumption of the limiting aryl halide. |
| Pd₂(dba)₃ Loading | 1-2 mol% | Standard catalyst loading for efficient turnover. |
| Ligand Loading | 2-4 mol% | A 2:1 ligand-to-palladium ratio is often optimal. |
| Base Equiv. | 1.4 | A slight excess ensures complete deprotonation. |
| Solvent | Toluene, Dioxane | Aprotic, high-boiling solvents are preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[9] Secondary amines can play a dual role in this reaction, acting as both the base and a ligand for the palladium center.[10]
Mechanistic Insights and Reagent Selection
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation from a copper acetylide and reductive elimination. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide, which is the active species for transmetalation.[8][10]
Catalyst and Co-catalyst:
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is a classic, air-stable, and highly effective precatalyst that is reduced to the active Pd(0) species in situ.[8][10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the formation of the copper acetylide and increase the reaction rate.[8]
Base and Solvent:
-
Amine Base: As 1-Oxa-9-azaspiro[5.5]undecan-9-amine is a secondary amine, it can serve as the base in the reaction. However, to ensure sufficient basicity and to avoid using the valuable substrate as a bulk reagent, an additional tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is recommended. These amines also act as the solvent in many cases.
Detailed Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of an aryl iodide with a terminal alkyne, using 1-Oxa-9-azaspiro[5.5]undecan-9-amine as a nucleophilic component in a three-component variation, or more commonly, for the synthesis of an alkynyl-substituted heterocycle which could then be coupled to the spiroamine. For direct C-N bond formation to an alkyne, other methods are generally preferred. The following protocol is for the standard Sonogashira coupling to create a building block for further functionalization.
Reaction Scheme:
General workflow for a Sonogashira cross-coupling reaction.
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous THF (optional, as co-solvent)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl iodide (e.g., 0.5 mmol), PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol), and CuI (1.9 mg, 0.01 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add triethylamine (5 mL) and anhydrous THF (2 mL) as a co-solvent if the starting materials are not fully soluble in the amine.
-
Add the terminal alkyne (0.55 mmol) via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyne.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Alkyne Equiv. | 1.1-1.5 | A slight excess prevents side reactions of the aryl halide. |
| PdCl₂(PPh₃)₂ Loading | 1-3 mol% | Effective for most substrates. |
| CuI Loading | 2-5 mol% | Co-catalyst to accelerate the reaction. |
| Base/Solvent | Et₃N, DIPEA | Acts as both base and solvent, facilitating the reaction. |
| Temperature | Room Temp to 60 °C | Mild conditions are often sufficient.[8] |
Potential Application in Suzuki-Miyaura Coupling
While the classic Suzuki-Miyaura reaction forms C-C bonds between an organoboron species and an organohalide, variations exist that could involve the 1-Oxa-9-azaspiro[5.5]undecan-9-amine scaffold.[11] One potential strategy involves an "aminative" Suzuki-Miyaura coupling, a more advanced, three-component reaction where an amine is incorporated between the aryl halide and the boronic acid, forming a diaryl amine.[12] Another approach could involve the synthesis of a boronic acid or boronate ester derivative of the spirocycle itself, which could then participate in a standard Suzuki coupling. Recent advances have also demonstrated the direct Suzuki-Miyaura cross-coupling of alkyl amine-boranes, which could provide a route to directly couple the spiroamine scaffold if converted to a suitable amine-borane complex.[13][14]
Conclusion and Future Directions
1-Oxa-9-azaspiro[5.5]undecan-9-amine is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery and materials science. The protocols outlined in this guide for Buchwald-Hartwig and Sonogashira cross-coupling reactions provide robust and reliable methods for the functionalization of this spirocyclic amine. These reactions, grounded in well-established mechanistic principles, offer a gateway to a wide array of N-aryl and N-alkynyl derivatives. Further exploration into Suzuki-Miyaura coupling variations and other modern cross-coupling technologies will continue to expand the synthetic utility of this promising scaffold.
References
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. ARKIVOC. Available at: [Link]
-
Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. European Journal of Organic Chemistry. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC. Available at: [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Journal of Saudi Chemical Society. Available at: [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa - and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. evitachem.com [evitachem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-Oxa-9-azaspiro[5.5]undecan-9-amine, a novel spirocyclic scaffold with potential applications in medicinal chemistry. Given the structural complexity and stereochemical nuances of this molecule, a multi-dimensional NMR approach is essential for unambiguous structure elucidation. This document outlines optimized protocols for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, it delves into the interpretation of the spectral data, supported by predicted ¹H and ¹³C NMR spectra, to facilitate the complete assignment of all proton and carbon resonances. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven guide for researchers.
Introduction
Spirocyclic systems are of increasing interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved target selectivity and favorable pharmacokinetic properties. The 1-Oxa-9-azaspiro[5.5]undecane core represents a unique heterocyclic framework. The presence of both an oxygen and a nitrogen heteroatom, along with a primary amine functionality, suggests a rich potential for biological activity and diverse chemical modifications. Accurate and complete structural characterization is the bedrock of any drug development program, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state chemistry.[1] This note serves as a comprehensive resource for the NMR analysis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Predicted NMR Data
Due to the novelty of this specific compound, experimental NMR data is not widely available. To provide a robust guide for researchers, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions, summarized in Tables 1 and 2, form the basis for the subsequent discussion on spectral interpretation and experimental design. The numbering scheme used for assignments is shown in Figure 1.
Figure 1: Structure and Atom Numbering of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Caption: Structure of 1-Oxa-9-azaspiro[5.5]undecan-9-amine with IUPAC numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Oxa-9-azaspiro[5.5]undecan-9-amine (in CDCl₃, 500 MHz)
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2 | 3.65 | m | 2H |
| H3 | 1.60 | m | 2H |
| H4 | 3.70 | m | 2H |
| H6 | 1.55 | m | 2H |
| H7 | 1.45 | m | 2H |
| H8 | 2.80 | m | 2H |
| H10 | 2.90 | m | 2H |
| H11 | 1.50 | m | 2H |
| NH₂ | 1.80 (broad) | s | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Oxa-9-azaspiro[5.5]undecan-9-amine (in CDCl₃, 125 MHz)
| Position | Predicted Chemical Shift (ppm) |
| C2 | 68.0 |
| C3 | 25.0 |
| C4 | 62.0 |
| C5 (spiro) | 75.0 |
| C6 | 35.0 |
| C7 | 24.0 |
| C8 | 50.0 |
| C10 | 52.0 |
| C11 | 26.0 |
Experimental Protocols
Part 1: Sample Preparation
The quality of NMR spectra is highly dependent on proper sample preparation. For amine-containing compounds, special care must be taken to avoid peak broadening and exchange phenomena.
Protocol:
-
Dissolution: Dissolve 5-10 mg of 1-Oxa-9-azaspiro[5.5]undecan-9-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
-
Degassing (Optional but Recommended): For long-term experiments or for studying labile protons, degassing the sample can be beneficial. This can be achieved by several freeze-pump-thaw cycles.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Part 2: NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of 1-Oxa-9-azaspiro[5.5]undecan-9-amine. All experiments should be performed on a spectrometer with a field strength of at least 400 MHz.
1. One-Dimensional NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.[3]
2. Two-Dimensional NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems.[4]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry of the spirocyclic system.[5]
Sources
Application Notes & Protocols: The Strategic Integration of Spirocyclic Scaffolds in Modern Peptide Synthesis
Preamble: Re-evaluating the Role of 1-Oxa-9-azaspiro[5.5]undecan-9-amine in Peptide Chemistry
Initial inquiries into the direct application of 1-Oxa-9-azaspiro[5.5]undecan-9-amine as a standard reagent in peptide synthesis reveal a notable absence from established literature and protocols. While this specific amine is not a conventional building block or coupling agent, its rigid, three-dimensional spirocyclic architecture represents a highly sought-after structural motif in contemporary drug discovery. The inherent conformational constraint of spirocycles offers a powerful tool to sculpt peptide topography, enhance proteolytic stability, and improve binding affinity to biological targets.[1][2][3]
This guide, therefore, pivots from a non-existent direct application to a more forward-looking and scientifically grounded exploration: the design, synthesis, and incorporation of a novel, hypothetical spirocyclic amino acid derived from the 1-Oxa-9-azaspiro[5.5]undecane framework into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS). We will provide the scientific rationale, a plausible synthetic pathway for the novel amino acid, and a detailed protocol for its integration into a peptide chain, addressing the unique challenges posed by such a sterically demanding building block.
The Rationale for Spirocyclic Amino Acids in Peptide-Based Drug Design
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. The introduction of conformationally constrained amino acids is a proven strategy to overcome these limitations. Spirocyclic scaffolds are particularly advantageous as they introduce a high degree of rigidity with minimal entropic loss upon binding.[1][2]
Key Advantages of Incorporating Spirocyclic Amino Acids:
-
Conformational Locking: The spirocyclic core can induce and stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.
-
Increased Proteolytic Resistance: The non-natural, sterically hindered backbone is less susceptible to enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Novel Chemical Space: Spirocycles project their functionalities in well-defined three-dimensional vectors, enabling exploration of previously inaccessible regions of a target's binding pocket.[2]
Design and Synthesis of a Novel Spirocyclic Amino Acid: Fmoc-Oxs-OH
We propose a hypothetical spirocyclic amino acid, (S)-2-amino-2-(1-oxa-9-azaspiro[5.5]undecan-4-yl)acetic acid, which we will abbreviate as Oxs . For its use in Fmoc-based SPPS, it will be protected as Fmoc-Oxs(Boc)-OH , where the piperidine nitrogen of the spirocycle is protected with a Boc group.
Proposed Retrosynthetic Analysis of Fmoc-Oxs(Boc)-OH
The synthesis would leverage known methodologies for creating spirocyclic systems.[4][5]
Caption: Retrosynthetic pathway for the proposed Fmoc-Oxs(Boc)-OH.
Plausible Synthetic Protocol for Fmoc-Oxs(Boc)-OH
This protocol is a conceptual outline for the synthesis of the novel amino acid.
| Step | Reaction | Key Reagents & Conditions | Purpose |
| 1 | Synthesis of Spirocyclic Core | Based on literature procedures for similar spirocycles.[4] | To construct the fundamental 1-Oxa-9-azaspiro[5.5]undecane skeleton. |
| 2 | Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM) | To protect the secondary amine on the spirocycle, preventing side reactions. |
| 3 | Formylation | Vilsmeier-Haack reaction (POCl₃, DMF) or similar formylation method. | To introduce an aldehyde group, which is a precursor for the amino acid synthesis. |
| 4 | Strecker Synthesis | KCN, NH₄Cl, followed by acidic hydrolysis. | A classic method to convert an aldehyde into an α-amino acid. |
| 5 | Fmoc Protection | Fmoc-OSu, NaHCO₃, Dioxane/Water | To protect the newly formed α-amino group for subsequent use in Fmoc-SPPS. |
| 6 | Purification | Column chromatography, recrystallization. | To isolate the final pure Fmoc-Oxs(Boc)-OH. |
Application Protocol: Incorporation of Fmoc-Oxs(Boc)-OH into a Peptide Sequence via SPPS
This protocol details the manual solid-phase synthesis of a hypothetical tripeptide, H-Gly-Oxs-Phe-NH₂, on a Rink Amide resin. It is based on the widely used Fmoc/tBu strategy.[6][7][8]
Materials and Reagents
| Reagent | Purpose |
| Rink Amide MBHA resin | Solid support for C-terminal amide peptides. |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| Dichloromethane (DCM) | Solvent for washing. |
| Piperidine | Reagent for Fmoc deprotection. |
| Fmoc-Phe-OH, Fmoc-Gly-OH | Standard protected amino acids. |
| Fmoc-Oxs(Boc)-OH | Novel spirocyclic amino acid. |
| HBTU, HATU | Coupling reagents. |
| HOBt, HOAt | Additives to suppress racemization. |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions. |
| Acetic Anhydride | Capping reagent. |
| Trifluoroacetic acid (TFA) | For final cleavage from the resin. |
| Triisopropylsilane (TIS), Water | Scavengers for cleavage. |
SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Step-by-Step Protocol
This protocol is for a 0.1 mmol synthesis scale.
1. Resin Preparation: a. Place Rink Amide resin (0.1 mmol) in a reaction vessel. b. Swell the resin in DMF for 30 minutes, then drain the solvent.[8]
2. First Amino Acid Coupling (Fmoc-Phe-OH): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF. b. Coupling: In a separate vial, pre-activate Fmoc-Phe-OH (0.4 mmol), HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF for 2 minutes. Add this solution to the resin and agitate for 2 hours. c. Wash: Wash the resin with DMF (3x) and DCM (3x).
3. Second Amino Acid Coupling (Fmoc-Oxs(Boc)-OH - The Sterically Hindered Residue): a. Fmoc Deprotection: Repeat step 2a. b. Coupling (Modified Conditions): Due to the steric bulk of Oxs , a stronger coupling reagent and longer reaction time are necessary. i. In a separate vial, dissolve Fmoc-Oxs(Boc)-OH (0.4 mmol), HATU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. ii. Pre-activate for 5 minutes. iii. Add the solution to the resin and agitate for 4-6 hours . c. Monitoring: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), the coupling is incomplete. d. Recouple/Capping: If incomplete, repeat the coupling step. If still incomplete, cap the unreacted amines with acetic anhydride/DIPEA in DMF for 30 minutes to prevent deletion sequences.[8] e. Wash: Wash the resin as in step 2c.
4. Third Amino Acid Coupling (Fmoc-Gly-OH): a. Fmoc Deprotection: Repeat step 2a. b. Coupling: Couple Fmoc-Gly-OH using the standard conditions described in step 2b (2 hours). c. Wash: Wash the resin as in step 2c.
5. Final Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (2 x 10 min). b. Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.
6. Cleavage and Global Deprotection: a. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. b. Add the cocktail to the dried resin and agitate at room temperature for 3 hours. This will cleave the peptide from the resin and remove the Boc protecting group from the Oxs side chain. c. Filter the resin and collect the filtrate.
7. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. c. Dry the crude peptide pellet. d. Purify the peptide by reverse-phase HPLC (RP-HPLC) and confirm its identity by mass spectrometry.
Conclusion and Future Outlook
While 1-Oxa-9-azaspiro[5.5]undecan-9-amine is not a direct participant in peptide synthesis, the spirocyclic scaffold it represents holds immense potential for the development of next-generation peptide therapeutics. The protocols and strategies outlined here provide a robust conceptual framework for medicinal chemists and peptide scientists to design, synthesize, and incorporate novel, sterically constrained amino acids into peptide sequences. The ability to precisely control peptide conformation through such building blocks is a critical step towards creating drugs with enhanced potency, stability, and specificity.
References
- Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.
- The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE.
- (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - ResearchGate.
- 1-Oxa-9-thia-4-azaspiro[5.5]undecane | 1368175-95-4 - Benchchem.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry - R Discovery.
- S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar.
- 1919050-13-7 | 1-Oxaspiro[5.5]undecan-9-amine | ChemScene.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments.
- 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride - PubChemLite.
- 1-Oxa-9-azaspiro[5.5]undecan-5-aMine — Chemical Substance Information - NextSDS.
- Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.
- 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-(aminomethyl)-, 1,1-dimethylethyl ester.
- Full article: The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis.
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH.
- Methods and protocols of modern solid phase peptide synthesis.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for In Vitro Assay Development Using 1-Oxa-9-azaspiro[5.5]undecan-9-amine Building Blocks
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable physicochemical properties has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have historically dominated drug discovery pipelines. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have garnered significant attention as they offer a unique topographical arrangement of functional groups, enabling more precise and extensive interactions with biological targets.[1] The 1-Oxa-9-azaspiro[5.5]undecane core, a privileged heterocyclic motif, represents a versatile building block for the synthesis of a new generation of drug candidates. Its rigid, yet conformationally defined, structure provides an excellent platform for the development of compounds targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3]
This guide provides a comprehensive overview of the principles and methodologies for the in vitro evaluation of compounds derived from the 1-Oxa-9-azaspiro[5.5]undecan-9-amine building block. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, empowering researchers to design and execute meaningful in vitro assays.
I. Foundational Assays: Assessing Cytotoxicity and Cell Viability
A critical initial step in the evaluation of any novel chemical entity is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[4] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5][6]
Causality Behind Experimental Choices:
-
Why the MTT Assay? The MTT assay is a cost-effective and high-throughput compatible method to obtain a preliminary understanding of a compound's cytotoxic potential.[7] This initial screen is crucial to identify concentration ranges for subsequent, more specific assays and to flag compounds with overt toxicity early in the drug discovery process.
-
Choice of Cell Lines: The selection of cell lines should be guided by the therapeutic hypothesis. For an initial broad-spectrum cytotoxicity screen, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) should be employed to assess both anti-cancer activity and potential general toxicity.[8][9]
Detailed Protocol: MTT Assay for Cytotoxicity Screening
1. Materials:
- Target cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
- 96-well flat-bottom sterile microplates
- 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]
- Phosphate Buffered Saline (PBS), sterile
- Multichannel pipette and sterile tips
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader capable of measuring absorbance at 570 nm[5]
2. Procedure:
- Cell Seeding:
- Harvest and count cells.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
- Prepare serial dilutions of the test compounds in complete culture medium. It is recommended to perform a wide range of concentrations for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM).
- Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).
- Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.
- Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition and Incubation:
- After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[4]
- Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
- Formazan Solubilization:
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
- Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
- Absorbance Measurement:
- Measure the absorbance of each well at 570 nm using a microplate reader.[5]
3. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of cell viability against the compound concentration (logarithmic scale).
- Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
| Parameter | Description | Example Value |
| Cell Line | Human breast adenocarcinoma | MCF-7 |
| Seeding Density | 8,000 cells/well | |
| Compound Incubation Time | 48 hours | |
| MTT Incubation Time | 4 hours | |
| Wavelength | 570 nm | |
| IC₅₀ of Compound X | Concentration for 50% inhibition | 5.2 µM |
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for the MTT-based cytotoxicity assay.
II. Target-Oriented Assays: Application in Neurodegenerative Disease Research
The rigid, three-dimensional nature of the 1-Oxa-9-azaspiro[5.5]undecane scaffold makes it an attractive starting point for the design of inhibitors targeting specific enzymes implicated in disease. One such target of high interest is the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-beta (Aβ) peptides in Alzheimer's disease.[11]
Causality Behind Experimental Choices:
-
Why Target BACE1? BACE1 is a prime therapeutic target for Alzheimer's disease because its inhibition directly reduces the production of the neurotoxic Aβ peptides that are central to the disease's pathogenesis.[11] Spirocyclic structures have shown promise as BACE1 inhibitors, suggesting that derivatives of 1-Oxa-9-azaspiro[5.5]undecane could be tailored to fit into the enzyme's active site.[12]
-
Assay Principle: A common method for screening BACE1 inhibitors is a cell-free fluorescence resonance energy transfer (FRET) assay. This assay utilizes a synthetic peptide substrate corresponding to the BACE1 cleavage site on the amyloid precursor protein (APP), which is labeled with a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[13]
Detailed Protocol: In Vitro BACE1 Inhibitor Screening Assay (Fluorometric)
1. Materials:
- Recombinant human BACE1 enzyme
- BACE1 FRET substrate (e.g., a peptide with EDANS as a fluorophore and Dabcyl as a quencher)
- BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives (dissolved in DMSO)
- A known BACE1 inhibitor as a positive control (e.g., a commercially available BACE1 inhibitor)[14]
- 96-well or 384-well black, flat-bottom microplates
- Fluorescence microplate reader with excitation at ~340 nm and emission at ~490-510 nm
2. Procedure:
- Reagent Preparation:
- Prepare the BACE1 Assay Buffer.
- Dilute the recombinant BACE1 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
- Assay Protocol:
- To each well of the microplate, add the following in order:
- Assay Buffer
- Test compound or control
- Diluted BACE1 enzyme solution
- Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
- Initiate the reaction by adding the BACE1 FRET substrate to each well.
- Immediately place the plate in the fluorescence reader.
- Fluorescence Measurement:
- Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 60 minutes).[13]
3. Data Analysis:
- For kinetic analysis, determine the initial reaction velocity (rate of fluorescence increase) for each well.
- Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).
- Plot the percentage of inhibition against the compound concentration (logarithmic scale).
- Determine the IC₅₀ value for each compound using a non-linear regression analysis.
| Parameter | Description | Example Value |
| Enzyme | Recombinant Human BACE1 | |
| Substrate | FRET peptide (EDANS/Dabcyl) | 10 µM |
| Incubation Time | 60 minutes | |
| Excitation/Emission | 340 nm / 490 nm | |
| IC₅₀ of Compound Y | Concentration for 50% inhibition | 0.8 µM |
BACE1 Inhibition Assay Workflow
Caption: Workflow for the fluorometric BACE1 inhibition assay.
III. Advanced Applications: Probing G-Protein Coupled Receptor (GPCR) Signaling
The piperidine moiety within the 1-Oxa-9-azaspiro[5.5]undecane structure is a common feature in many CNS-active drugs that target G-protein coupled receptors (GPCRs).[15] This suggests that derivatives of this scaffold could be potent and selective modulators of GPCR signaling pathways. Cell-based reporter gene assays are a powerful tool to investigate the effect of novel compounds on GPCR activation or inhibition.[16]
Causality Behind Experimental Choices:
-
Why Target GPCRs? GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs, making them a highly validated and attractive target class.[16][17] Their involvement in a vast array of physiological processes provides numerous opportunities for therapeutic intervention.
-
Assay Principle: Luciferase reporter assays are a common method to measure GPCR activation.[16] This involves using a cell line that is engineered to express the GPCR of interest and a luciferase reporter gene under the control of a response element that is activated by a downstream signaling molecule (e.g., cAMP Response Element, CRE, for Gs- or Gi-coupled receptors). When a ligand activates the GPCR, it initiates a signaling cascade that leads to the transcription of the luciferase gene. The resulting luminescence, which can be measured after the addition of a substrate, is proportional to the level of receptor activation.[18][19]
Detailed Protocol: Cell-Based Luciferase Reporter Assay for GPCR Activation
1. Materials:
- HEK293 cells (or another suitable host cell line) stably or transiently transfected with the GPCR of interest and a corresponding luciferase reporter construct (e.g., CRE-luciferase).
- Complete cell culture medium.
- White, opaque 96-well or 384-well microplates.
- 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives (dissolved in DMSO).
- A known agonist and antagonist for the GPCR of interest (for assay validation and as controls).
- Luciferase assay reagent (containing luciferin substrate).
- Luminometer.
2. Procedure:
- Cell Seeding:
- Seed the engineered cells into the white, opaque microplate at an appropriate density to achieve a confluent monolayer after 24 hours.
- Compound Treatment (Agonist Mode):
- Prepare serial dilutions of the test compounds in serum-free medium.
- Add the diluted compounds to the cells and incubate for a period determined by the specific signaling pathway (typically 4-6 hours) at 37°C.
- Include a vehicle control and a known agonist as a positive control.
- Compound Treatment (Antagonist Mode):
- Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes.
- Add a fixed concentration of the known agonist (typically the EC₅₀ concentration) to all wells (except the vehicle control).
- Incubate for 4-6 hours at 37°C.
- Luminescence Measurement:
- Equilibrate the plate to room temperature.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
3. Data Analysis:
- Agonist Mode: Normalize the luminescence signal to the vehicle control. Plot the normalized response against the compound concentration and determine the EC₅₀ (half-maximal effective concentration) value.
- Antagonist Mode: Calculate the percentage of inhibition of the agonist response. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
| Parameter | Description | Example Value |
| Cell Line | HEK293-CRE-Luc | |
| Target | Orphan GPCR X | |
| Incubation Time | 6 hours | |
| Readout | Luminescence | |
| EC₅₀ of Compound Z (Agonist) | Concentration for 50% activation | 0.15 µM |
GPCR Signaling Pathway and Assay Principle
Caption: GPCR signaling cascade leading to luciferase expression.
IV. Concluding Remarks for the Researcher
The 1-Oxa-9-azaspiro[5.5]undecan-9-amine building block provides a robust and versatile starting point for the development of novel, three-dimensional chemical entities with significant therapeutic potential. The protocols outlined in this guide offer a systematic approach to the initial in vitro characterization of these compounds, from foundational cytotoxicity screening to more complex, target-oriented assays. It is imperative for researchers to remember that these protocols serve as a template; optimization of cell densities, incubation times, and reagent concentrations is often necessary for specific cell lines and compounds. By grounding experimental design in a clear understanding of the underlying biological rationale, scientists can efficiently and effectively advance promising spirocyclic compounds through the drug discovery pipeline.
References
-
InnoSer. (2023, December 6). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Alzheimer's Disease In Vitro Modeling Service. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Klaver, D. W., et al. (2021). Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols, 2(3), 100652. Retrieved from [Link]
-
Che, T., & Majumdar, S. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 259-273. Retrieved from [Link]
-
Nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Drug Target Review. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2022). In Vitro Kinase Inhibition Assay. Bio-protocol, 12(15), e4493. Retrieved from [Link]
-
López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 22(18), 2143-2150. Retrieved from [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Bellocchio, L., et al. (2023). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Communications Biology, 6(1), 524. Retrieved from [Link]
-
Karathanasis, N., et al. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(9), 7959. Retrieved from [Link]
-
Neurofit. (n.d.). In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). Retrieved from [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Ferreira, R. J., et al. (2018). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Molecules, 23(11), 2933. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 633. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from [Link]
-
JoVE. (2022, July 8). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Harrison, C. B., et al. (2014). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 1170, 531-544. Retrieved from [Link]
-
ResearchGate. (2024, August 21). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]
-
Singh, S., et al. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 13(1), 1-11. Retrieved from [Link]
-
OA Monitor Ireland. (n.d.). The use of spirocyclic scaffolds in drug discovery. Retrieved from [Link]
-
Zhang, J. H., et al. (2014). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 19(5), 686-698. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 1-Oxa-9-thia-4-azaspiro[5.5]undecane | 1368175-95-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 13. content.abcam.com [content.abcam.com]
- 14. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Welcome to the technical support center for the synthesis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges in the synthesis of this valuable spirocyclic scaffold.
Introduction to the Synthesis
The 1-Oxa-9-azaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine typically involves a multi-step sequence, culminating in the formation of the spirocyclic system and subsequent introduction or modification of the amine functionality. A common retrosynthetic approach is illustrated below.
Caption: Retrosynthetic analysis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Spirocyclization Step
Question: We are experiencing a low yield during the formation of the 1-Oxa-9-azaspiro[5.5]undecane ring. What are the likely causes and how can we improve the yield?
Answer: Low yields in spirocyclization are a frequent challenge and can stem from several factors.
-
Steric Hindrance: The formation of a spirocenter is an entropically and sterically demanding process.
-
Solution: Ensure high purity of the starting materials to avoid side reactions that can be kinetically favored. Consider using a more dilute reaction mixture to favor the intramolecular cyclization over intermolecular side reactions.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical for efficient spirocyclization.
-
Solution: A systematic screening of these parameters is recommended. For instance, solvent polarity can significantly influence the transition state of the cyclization.[1] A solvent screen including non-polar (e.g., toluene), polar aprotic (e.g., THF, DCM), and polar protic (e.g., ethanol) solvents should be performed. Temperature adjustments can also be beneficial; while higher temperatures can overcome activation energy barriers, they may also promote decomposition. Lowering the temperature can sometimes improve selectivity and yield.
-
-
Catalyst Inactivation: In reactions employing a catalyst, such as a Ring-Closing Metathesis (RCM) approach, the catalyst can be inactivated by functional groups present in the substrate, particularly amines.
-
Solution: If using an RCM strategy to form one of the rings, protection of the amine functionality is often necessary to prevent catalyst poisoning.[2] Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).
-
Issue 2: Formation of Side Products
Question: We are observing significant formation of side products during our reaction. How can we identify and minimize them?
Answer: The formation of side products is a common issue that can significantly impact the yield and purification of the desired product.
-
Intermolecular Reactions: If the concentration of the acyclic precursor is too high, intermolecular reactions can compete with the desired intramolecular spirocyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Employing high-dilution conditions is a standard technique to favor intramolecular reactions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period using a syringe pump.
-
-
Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions.
-
Solution: Monitor the reaction progress by TLC or LC-MS at various time points to check for product decomposition. If decomposition is observed, consider modifying the workup procedure, for example, by using a milder pH for extraction or by shortening the reaction time.
-
-
Incomplete Reactions: A mixture of starting material and product can complicate purification.
-
Solution: Ensure the reaction goes to completion by monitoring its progress. If the reaction stalls, a slight excess of a stable reagent or an additional charge of a catalyst (if applicable) might be necessary.
-
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify the final 1-Oxa-9-azaspiro[5.5]undecan-9-amine. What are the best practices for its purification?
Answer: The unique three-dimensional and often polar nature of spirocycles can make purification challenging.
-
Chromatography Optimization:
-
Solution: A systematic approach to optimizing column chromatography is essential.
-
Solvent System Screening: Test a range of solvent systems with varying polarities. A common starting point for amine-containing compounds is a mixture of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent peak tailing on silica gel.
-
Stationary Phase Selection: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina (basic or neutral) or reversed-phase silica (C18).
-
-
-
Crystallization:
-
Solution: If the final product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. A thorough screening of various solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/ether) is recommended to find suitable conditions.
-
-
Salt Formation:
-
Solution: As the target compound is an amine, it can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. The resulting salt often has different solubility properties and may be more amenable to crystallization. The free base can then be regenerated if needed.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing the 1-Oxa-9-azaspiro[5.5]undecane core?
A1: A common and effective strategy is the double Michael addition reaction.[3] This involves the reaction of an active methylene compound with a divinyl ketone derivative in the presence of a base. This method can provide a straightforward route to the spiro[5.5]undecane skeleton. Another approach involves the cyclization of a suitably functionalized piperidine derivative.
Q2: How can I introduce the amine group at the 9-position?
A2: If the spirocyclization results in a ketone at the 9-position (a 1-oxa-9-azaspiro[5.5]undecan-9-one), the amine can be introduced via reductive amination. This typically involves reacting the ketone with an amine source (e.g., ammonia or a protected amine equivalent) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Alternatively, if a lactam is formed, it can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride.
Q3: What analytical techniques are essential for characterizing 1-Oxa-9-azaspiro[5.5]undecan-9-amine?
A3: A combination of spectroscopic methods is crucial for unambiguous structure confirmation and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the molecular structure, including the connectivity of atoms and the stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the amine and the C-O stretch of the ether.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: Synthesis of a Spiro-ketone Precursor via Double Michael Addition
Caption: Workflow for the synthesis of a spiro-ketone precursor.
-
In a round-bottom flask, dissolve the active methylene compound (1.0 eq) and the divinyl ketone derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol).[3]
-
Add a catalytic amount of a base (e.g., diethylamine or potassium carbonate) to the solution.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro-ketone.
Protocol 2: Reductive Amination of the Spiro-ketone
-
To a solution of the spiro-ketone (1.0 eq) in a suitable solvent (e.g., methanol or dichloroethane), add the amine source (e.g., ammonium acetate or benzylamine, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude amine by column chromatography. If a protecting group like benzyl was used, it will need to be removed in a subsequent step (e.g., by hydrogenolysis).
Quantitative Data Summary
The following table provides a summary of typical reaction parameters and expected outcomes based on analogous syntheses of spirocyclic amines.
| Parameter | Typical Value/Range | Notes |
| Yield of Spirocyclization | 40-80% | Highly dependent on the substrate and reaction conditions. Optimization is often required. |
| Yield of Reductive Amination | 50-90% | Generally a high-yielding reaction if the ketone is not sterically hindered. |
| Reaction Temperature | 0 °C to reflux | Optimization is crucial to balance reaction rate and potential side reactions or decomposition. |
| Reaction Time | 2-24 hours | Should be monitored by TLC or LC-MS to determine the optimal endpoint. |
| Purity after Chromatography | >95% | May require a second purification step, such as crystallization or preparative HPLC, to achieve higher purity. |
Conclusion
The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-9-amine presents several challenges, but with a systematic approach to optimization and troubleshooting, high yields of the pure product can be achieved. This guide provides a foundation for addressing common issues and we encourage you to adapt these strategies to your specific experimental setup.
References
- Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-542.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds, 60(5-6).
-
PubChem. 1-oxa-9-azaspiro[5.5]undecane hydrochloride. [Link]
- Vaskevych, R. I., et al.
- Reddy, K. M., et al. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901-2910.
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa. [Link]
- Lima, L. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC advances, 7(41), 25373-25403.
Sources
Technical Support Center: Troubleshooting Solubility Issues of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals encountering solubility bottlenecks when working with 1-Oxa-9-azaspiro[5.5]undecan-9-amine in organic solvents.
Mechanistic Overview: The "Why" Behind the Solubility Issue
In modern drug development, spirocyclic moieties are frequently utilized to "escape from flatland," improving metabolic stability and three-dimensional complexity. Incorporating an oxygen atom into these spirocycles (forming oxa-spirocycles) drastically reduces lipophilicity and can compared to their all-carbon analogs[1].
While advantageous for physiological environments, this creates a significant challenge during organic synthesis. 1-Oxa-9-azaspiro[5.5]undecan-9-amine combines this highly polar oxa-spirocyclic core with an N-amino group (forming a hydrazine derivative). The primary amine acts as a potent hydrogen bond donor, while the ether oxygen and basic nitrogens serve as[2]. This dense intermolecular hydrogen-bonding network strongly favors self-association (crystal lattice stabilization) over solvation, making the free base like dichloromethane (DCM), ethyl acetate (EtOAc), or hexanes[3].
Troubleshooting FAQs
Q1: I am trying to dissolve 1-Oxa-9-azaspiro[5.5]undecan-9-amine in DCM for an acylation reaction, but it remains a thick suspension. What is the best immediate workaround? A: The compound's high polarity and hydrogen-bonding capacity prevent solvation in DCM[3]. If the free amine is strictly required for your reaction, switch to a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents possess high dielectric constants and act as strong hydrogen bond acceptors, effectively disrupting the intermolecular network of the spirocycle.
Q2: How can I permanently improve its organic solubility for a multi-step synthesis workflow? A: Masking the primary amine with a lipophilic protecting group is the most robust strategy. Converting the N-amino group to a tert-butyloxycarbonyl (Boc) protected derivative significantly increases the partition coefficient (LogP) and[2]. This renders the molecule highly soluble in DCM, EtOAc, and tetrahydrofuran (THF).
Q3: My downstream reaction is incompatible with polar aprotic solvents (DMF/DMSO) and I cannot use a protecting group. Are there other options? A: Yes. You can form a lipophilic salt. Reacting the basic N-amino group with a bulky, hydrophobic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) yields a salt that exhibits enhanced solubility in moderately polar organic solvents like THF or acetonitrile, while keeping the amine relatively accessible for certain base-mediated couplings.
Experimental Methodologies
Protocol: Boc-Protection for Enhanced Organic Solubility
Objective: Temporarily mask the polar N-amino group to facilitate downstream organic synthesis. Causality: The bulky tert-butyl group disrupts intermolecular packing and increases lipophilicity, overcoming the [1].
Self-Validating Steps:
-
Reaction Setup: Suspend 1-Oxa-9-azaspiro[5.5]undecan-9-amine (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO₃. Causality: The biphasic system ensures the polar starting material dissolves in the aqueous layer, while the lipophilic protected product partitions into the organic layer, driving the reaction forward and preventing over-reaction.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C to control the exothermic release of CO₂.
-
Propagation: Stir vigorously at room temperature for 4–6 hours.
-
Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (1:1). Self-Validation Logic: The highly polar starting material will remain at the baseline (Rf = 0.0) and stain positive (purple/brown) with ninhydrin due to the free amine. The successful formation of the Boc-protected product will appear as a new, fast-moving spot (Rf ~ 0.6) that is ninhydrin-negative but visible under iodine vapor.
-
Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting product will readily dissolve in DCM or EtOAc.
Quantitative Data Summary
The table below summarizes the expected solubility profiles based on the modification strategies discussed above.
| Solvent | Dielectric Constant (ε) | Free Amine Solubility | Boc-Protected Solubility | Tosylate Salt Solubility |
| Hexane | 2.0 | Insoluble | Soluble | Insoluble |
| Dichloromethane (DCM) | 9.1 | Poor (<1 mg/mL) | High (>50 mg/mL) | Moderate (~10 mg/mL) |
| Ethyl Acetate (EtOAc) | 6.0 | Poor (<2 mg/mL) | High (>50 mg/mL) | Moderate (~15 mg/mL) |
| Tetrahydrofuran (THF) | 7.5 | Moderate (~5 mg/mL) | High (>50 mg/mL) | High (>30 mg/mL) |
| N,N-Dimethylformamide (DMF) | 38.3 | High (>50 mg/mL) | High (>50 mg/mL) | High (>50 mg/mL) |
Workflow Visualization
Decision matrix for overcoming 1-Oxa-9-azaspiro[5.5]undecan-9-amine solubility issues.
References
-
Title : Oxa-spirocycles: synthesis, properties and applications Source : Chemical Science (RSC Publishing) URL :[Link]
-
Title : 23.1. Properties of amines | Organic Chemistry II Source : Lumen Learning URL :[Link]
-
Title : 24.2: Structure and Properties of Amines Source : Chemistry LibreTexts URL :[Link]
Sources
Troubleshooting HPLC separation of 1-Oxa-9-azaspiro[5.5]undecan-9-amine enantiomers
Welcome to the Technical Support Center for Chiral Chromatography. This guide is specifically engineered for researchers and drug development professionals working with the 1-Oxa-9-azaspiro[5.5]undecan-9-amine scaffold and its derivatives.
As an N-amino spirocyclic compound, this molecule presents a unique triad of analytical challenges: stereochemical ambiguity , extreme basicity (due to the hydrazine-like moiety), and poor UV absorptivity . This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for these specific issues.
Part 1: The Chirality Paradox – Structural Diagnostics
Before optimizing your high-performance liquid chromatography (HPLC) parameters, we must address the most common root cause of "failed" chiral separations for this specific scaffold: the unsubstituted core is achiral.
FAQ 1: Why am I unable to resolve enantiomers for the unsubstituted 1-oxa-9-azaspiro[5.5]undecan-9-amine?
Answer: The unsubstituted core cannot be separated into enantiomers because it does not possess them. While the spiro carbon (C6) connects two different rings (a tetrahydropyran and a piperidine), the placement of the nitrogen at position 9 (exactly opposite the spiro center) creates a plane of symmetry. This plane is coplanar with the oxygen-containing ring and bisects the piperidine ring. Therefore, the molecule is superimposable on its mirror image.
If you are observing two peaks for the unsubstituted mass, you are likely detecting:
-
Regioisomeric Impurities: Such as the 8-aza isomer formed during synthesis.
-
N-Inversion Conformers: If operating at sub-ambient temperatures, the pyramidal inversion of the N-NH₂ group may slow down enough to show distinct conformers on the timescale of the separation.
Chiral separation is only applicable to substituted derivatives of this scaffold (e.g., 4-methoxy or 3-phenyl derivatives), which break the plane of symmetry.
Diagnostic workflow for interpreting double peaks in 1-oxa-9-azaspiro[5.5]undecane analysis.
Part 2: Troubleshooting Chromatographic Performance
For substituted (chiral) derivatives of 1-oxa-9-azaspiro[5.5]undecan-9-amine, the primary amine attached to the tertiary piperidine nitrogen creates a highly basic, polar microenvironment.
FAQ 2: My chiral derivative shows severe peak tailing and irreversible adsorption. How do I restore peak symmetry?
Answer: The N-NH₂ group acts as both a strong hydrogen bond donor and acceptor. On traditional coated polysaccharide chiral stationary phases (CSPs), this basic moiety interacts strongly with residual, unendcapped acidic silanols on the silica support, causing peak tailing and eventual column degradation [1].
The Causality of the Fix: You must introduce a basic modifier to the mobile phase. Modifiers like Diethylamine (DEA) competitively bind to the acidic silanol sites, acting as a sacrificial masking agent. This forces your analyte to interact exclusively with the chiral selector (e.g., amylose or cellulose derivative), restoring Gaussian peak shapes and improving enantiomeric resolution.
Table 1: Recommended Mobile Phase Additives for N-Amino Spirocycles
| Additive | Recommended Conc. | Best Use Case | Mechanistic Rationale |
| Diethylamine (DEA) | 0.1% (v/v) | Normal Phase (Hexane/EtOH) | Standard masking agent for primary/secondary amines. Highly volatile. |
| Ethanolamine | 0.1% - 0.2% (v/v) | Polar Organic Mode (100% MeOH) | Stronger hydrogen-bonding capability; excellent for highly polar basic analytes. |
| Ammonium Bicarbonate | 20 mM (pH 9.0) | Reversed-Phase (Immobilized CSPs) | Keeps the primary amine deprotonated, preventing ionic interactions with silica. |
| Trifluoroacetic Acid (TFA) | DO NOT USE | N/A | Will protonate the N-NH₂ group, causing catastrophic retention loss and peak splitting. |
FAQ 3: I cannot detect my compound at 254 nm, and using 210 nm limits my solvent choices. What is the workaround?
Answer: The native 1-oxa-9-azaspiro[5.5]undecan-9-amine scaffold lacks an extended conjugated π -system, meaning it only absorbs in the deep UV range (< 220 nm). Operating at 210 nm prevents the use of UV-absorbing solvents like ethyl acetate or acetone, which are often critical for optimizing chiral selectivity [3]. Furthermore, polysaccharide CSPs rely heavily on π−π interactions for chiral recognition.
The Solution: Pre-column derivatization. Converting the primary amine to a UV-active amide (e.g., using p-methoxybenzoyl chloride) solves both problems simultaneously: it shifts the UV λmax to ~254 nm and introduces an aromatic ring that dramatically enhances chiral recognition by the CSP [2].
Optimization pathway for resolving peak tailing and detection issues in N-amino spirocycles.
Part 3: Standard Operating Protocols
Protocol: Pre-Column Derivatization for Enhanced UV Detection & Chiral Recognition
This self-validating protocol converts the problematic basic amine into a neutral, UV-active amide, facilitating separation on standard immobilized CSPs (e.g., CHIRALPAK IA or IG).
Reagents Required:
-
p-Methoxybenzoyl chloride (Derivatizing agent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Racemic and enantiopure samples of the substituted spirocycle.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of the spirocyclic amine in 1.0 mL of anhydrous DCM in a 4 mL glass vial.
-
Base Addition: Add 2.0 equivalents of DIPEA (approx. 10 µL) to the solution to act as an acid scavenger.
-
Derivatization: Slowly add 1.2 equivalents of p-methoxybenzoyl chloride. Stir the reaction at room temperature for 30 minutes. Mechanistic note: The primary amine on the N-NH₂ group is highly nucleophilic and will react rapidly, while the tertiary piperidine nitrogen remains unreactive.
-
Quenching: Add 1.0 mL of saturated aqueous NaHCO3 to quench unreacted acid chloride. Vortex for 1 minute.
-
Extraction & Drying: Extract the organic (lower) DCM layer. Pass it through a small plug of anhydrous Na2SO4 to remove residual water. Evaporate the DCM under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1.0 mL of the intended HPLC mobile phase (e.g., Hexane/EtOH 80:20).
-
Self-Validation (Control Injection): Inject a blank containing only DIPEA and p-methoxybenzoyl chloride (quenched) to identify the retention times of the reagent byproducts. Ensure these do not co-elute with your derivatized analyte peaks.
-
Analysis: Inject the derivatized racemate. Monitor at 254 nm. You should observe a dramatic increase in both signal-to-noise ratio and enantiomeric resolution ( α ) compared to the underivatized amine [2].
References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution Daicel Chiral Technologies URL:[Link]
-
Enantioselective Chemical Probe for Chikungunya nsP2 Helicase with Antialphaviral Activity ACS Infectious Diseases URL:[Link]
-
HPLC manual (for chiral HPLC analysis) University of Tokyo, Department of Chemistry URL:[Link]
Technical Support Center: Optimizing Catalyst Selection for 1-Oxa-9-azaspiro[5.5]undecan-9-amine Coupling Reactions
Welcome to the technical support center for optimizing C-N cross-coupling reactions with 1-Oxa-9-azaspiro[5.5]undecan-9-amine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. The inherent steric hindrance of this secondary amine presents unique challenges in achieving efficient and high-yielding coupling reactions. This document provides in-depth, field-proven insights to navigate these challenges, structured in a practical question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on a systematic, cause-and-effect approach to experimental optimization.
Q1: My coupling reaction is resulting in low or no yield. What are the primary causes?
A1: Low yields are a frequent challenge when working with sterically demanding substrates like 1-Oxa-9-azaspiro[5.5]undecan-9-amine.[1][2] A systematic approach to troubleshooting is the most effective path forward.
-
Inefficient Catalyst System: The combination of palladium precursor and ligand is paramount. Standard or first-generation ligands like PPh₃ are often inadequate for this sterically congested secondary amine. The catalyst system must be robust enough to facilitate both oxidative addition and the challenging reductive elimination step.
-
Solution: Switch to a modern, bulky, and electron-rich biaryl monophosphine ligand. Ligands such as XPhos, RuPhos, or GPhos are specifically designed to accelerate couplings of hindered substrates.[3][4][5] Consider using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 XPhos-Pd precatalyst) to ensure the formation of the active catalytic species.
-
-
Suboptimal Base Selection: The choice of base is critical. An inappropriate base can lead to poor reaction rates or degradation of starting materials. Strong, non-nucleophilic bases are typically required to deprotonate the secondary amine and facilitate the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is often the most effective base for these couplings due to its high basicity and sufficient solubility in common organic solvents.[6] If your substrate is base-sensitive, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be tested, although this may require higher temperatures and longer reaction times.
-
-
Inadequate Reaction Conditions: Steric hindrance slows down reaction rates significantly.[7]
-
Solution: Increase the reaction temperature, typically in the range of 80-110 °C for solvents like toluene or dioxane. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst. All reagents and solvents must be anhydrous.[5]
-
Q2: I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that consumes your aryl halide and reduces the overall yield. This typically arises from competing reaction pathways within the catalytic cycle.
-
Potential Cause: This side reaction can be promoted by the presence of water, certain bases, or catalyst decomposition into palladium black.[5]
-
Solution 1 (Ensure Anhydrous Conditions): Meticulously dry all glassware, solvents, and reagents. Using a commercially available anhydrous solvent is highly recommended.
-
Solution 2 (Optimize Base and Ligand): The choice of ligand can influence the relative rates of reductive elimination (product formation) versus side reactions. Using a highly effective ligand like GPhos or BrettPhos can often outcompete the hydrodehalogenation pathway by accelerating the desired C-N bond formation.[3][4] If using a strong alkoxide base, ensure it is of high purity.
-
Solution 3 (Lower Catalyst Loading): While counterintuitive, excessively high catalyst loadings can sometimes lead to more side products. Try reducing the catalyst loading to the 0.5-2 mol% range.
-
Q3: The reaction is stalling and does not go to completion, even after extended reaction times. What should I investigate?
A3: Reaction stalling suggests catalyst deactivation or inhibition.
-
Potential Cause 1 (Catalyst Deactivation): The active Pd(0) species can be sensitive and may decompose over the course of the reaction, especially at high temperatures.
-
Solution: Using stable pre-formed catalysts (palladacycles) can mitigate this issue. These are designed to release the active L-Pd(0) species gradually and resist decomposition. Also, ensure that starting materials are pure; impurities can act as catalyst poisons.[4]
-
-
Potential Cause 2 (Product Inhibition): In some cases, the N-arylated product can coordinate strongly to the palladium center, slowing down or inhibiting catalyst turnover.
-
Solution: This can be difficult to overcome directly. Screening different ligands is the best approach, as a ligand with optimal steric and electronic properties may facilitate product release and improve catalyst turnover.
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system (Palladium precursor and ligand) is the best starting point for coupling this sterically hindered spirocyclic amine?
A1: For a challenging substrate like 1-Oxa-9-azaspiro[5.5]undecan-9-amine, a robust, state-of-the-art catalyst system is the most efficient starting point. We recommend a combination of a palladium precatalyst and a bulky biaryl monophosphine ligand. A reliable choice would be XPhos Pd G3 or RuPhos Pd G3 . These precatalysts are air-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in solution. The bulky and electron-rich nature of the XPhos and RuPhos ligands is ideal for promoting the coupling of hindered secondary amines with a wide range of aryl halides, including less reactive aryl chlorides.[3][5][8]
Q2: How do I choose the optimal base for my reaction?
A2: Base selection is a balance between reactivity and substrate compatibility. The base's role is to deprotonate the amine, making it a more effective nucleophile.
-
For High Reactivity: Strong alkoxide bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are generally the most effective for difficult couplings.[6]
-
For Base-Sensitive Functional Groups: If your aryl halide contains base-sensitive groups (e.g., esters, ketones), a weaker inorganic base is preferable. Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) are excellent alternatives. These reactions may require higher temperatures or longer reaction times to achieve full conversion.
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
A3: Reproducibility in palladium-catalyzed reactions hinges on rigorous exclusion of air and moisture.
-
Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Inert Atmosphere: Assemble the reaction vessel under a positive pressure of an inert gas (Argon is preferred).
-
Reagents: Use high-purity, anhydrous solvents and reagents.
-
Order of Addition: A common and reliable procedure is to add the aryl halide, the spirocyclic amine, the base, and a stir bar to the reaction flask. Purge the flask with an inert gas. Then, add the solvent, followed by the palladium precatalyst. This ensures that the catalyst is added to a well-defined, deoxygenated mixture.
Q4: How can I effectively monitor the progress of the reaction?
A4: Regular monitoring is key to optimizing reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): The quickest and simplest method. It is excellent for visualizing the consumption of starting materials and the appearance of the new, typically more nonpolar, product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides unambiguous confirmation of product formation (via its mass) and allows for accurate measurement of the conversion of starting materials.[9][10] Small aliquots can be taken from the reaction mixture, quenched, diluted, and injected for analysis.
Q5: What are the recommended methods for purifying the final N-arylated spirocyclic product?
A5: The crude product from a Buchwald-Hartwig reaction will contain the desired product, residual base, and potentially some side products.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a solvent like ethyl acetate or dichloromethane, and wash with water or brine to remove inorganic salts.
-
Purification: The primary method for purification is flash column chromatography on silica gel .[1][11] A gradient elution system, typically starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective at separating the product from starting materials and impurities.
Data Presentation & Visualization
Table 1: Comparison of Common Ligands for Coupling of Hindered Secondary Amines
| Ligand Class | Example Ligands | Typical Pd Loading | Performance & Key Considerations |
| Bulky, Monodentate Biarylphosphines | XPhos, RuPhos, GPhos, BrettPhos | 0.5 - 2 mol% | Excellent/First Choice. Specifically designed for hindered substrates and unreactive aryl halides (chlorides). Often allows for lower reaction temperatures and provides high yields.[3][4][5] |
| Bidentate Phosphines | BINAP, DPPF | 1 - 3 mol% | Moderate. Generally less effective for sterically hindered secondary amines compared to modern monodentate ligands. May require higher temperatures.[8] |
| First Generation Phosphines | PPh₃, P(o-tolyl)₃ | 2 - 5 mol% | Poor. Not recommended for this transformation. Typically results in low to no yield due to insufficient activity for hindered substrates.[5] |
Diagram 1: Decision Workflow for Catalyst System Selection
Caption: Decision workflow for selecting an optimal catalyst system.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction (0.2 mmol scale)
This protocol provides a robust starting point for optimization.
Materials:
-
Aryl halide (0.20 mmol, 1.0 equiv)
-
1-Oxa-9-azaspiro[5.5]undecan-9-amine (0.24 mmol, 1.2 equiv)
-
Sodium tert-butoxide (0.28 mmol, 1.4 equiv)
-
XPhos Pd G3 (or similar precatalyst) (0.004 mmol, 2 mol%)
-
Anhydrous Toluene (2.0 mL)
-
Flame-dried 10 mL round-bottom flask or microwave vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction flask, add the aryl halide (1.0 equiv), 1-Oxa-9-azaspiro[5.5]undecan-9-amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Via syringe, add anhydrous toluene (to make a 0.1 M solution with respect to the aryl halide).
-
Briefly remove the septum to add the palladium precatalyst (2 mol%) against a positive flow of inert gas, then immediately reseal the flask.
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and quench by adding water (5 mL).
-
Separate the organic layer, and wash with brine (2 x 5 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. [Link]
- Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025).
- Zhang, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination.
- Li, Y., et al. (2026). Enantioselective rapid assembly of bis-heterocycles by sequential palladium-catalyzed aza-Heck cyclization coupling reaction. Science Advances.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
-
Chemistry Tutorials. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Lipshutz, B. H., et al. (2024). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water.
- MDPI. (2024).
- Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Modak, A., Nett, A. J., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
- ResearchGate. (n.d.). Palladium‐Catalyzed Cascade Heck Coupling and Annulation Pathway to Versatile Tricyclic Oxaspirosuccinimide Motifs.
-
PubMed. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. National Institutes of Health. [Link]
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Vedejs, E., & Klapars, A. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Accounts of Chemical Research.
-
NextSDS. (n.d.). 1-Oxa-9-azaspiro[5.5]undecan-5-aMine — Chemical Substance Information. NextSDS. [Link]
- Nicoya. (n.d.). Amine Coupling Kits. Nicoya.
- The Hebrew University of Jerusalem. (2017). Purification Protocols. The Wolfson Centre for Applied Structural Biology.
- Carreira, E. M., et al. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
- IITH. (n.d.). Palladium-Catalyzed Cascade Heck Coupling and Annulation Pathway to Versatile Tricyclic Oxaspirosuccinimide Motifs. IITH.
-
Mettler Toledo. (2017). Guide to Inline Monitoring of Reaction Mechanisms. Mettler Toledo. [Link]
- Purdue University. (n.d.).
- Benchchem. (2025). Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods. Benchchem.
-
PubMed. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. National Institutes of Health. [Link]
- ACS Publications. (2023). Miniaturized Analytical Strategy Based on μ‑SPEed for Monitoring the Occurrence of Pyrrolizidine and Tropane Alkaloids in Honey.
- Buchwald, S. L., et al. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(Oxan-4-yl)aniline. Benchchem.
- Reddit. (2024). Struggling with amide coupling. Reddit.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- PubMed. (n.d.). Strategies for the purification of P-glycoprotein from multidrug-resistant Chinese hamster ovary cells.
- Royal Society of Chemistry. (n.d.). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis. Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00323A [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
- 10. On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Storage of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
Welcome to the Technical Support Center for 1-Oxa-9-azaspiro[5.5]undecan-9-amine . As a spirocyclic hydrazine derivative (an N-aminopiperidine system), this compound is a highly valuable building block in medicinal chemistry. However, its exocyclic N-amino group introduces specific thermodynamic and kinetic vulnerabilities.
This guide is designed for research scientists and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting protocols to prevent thermal degradation, oxidation, and loss of assay yield during storage.
Mechanistic Understanding: The "Why" Behind Degradation
To effectively stabilize 1-Oxa-9-azaspiro[5.5]undecan-9-amine, we must first understand its primary modes of failure. Hydrazine derivatives exhibit a relatively weak N-N bond (dissociation energy ~60–70 kcal/mol) compared to standard C-C or C-N bonds. This lability makes the compound highly susceptible to two primary degradation pathways:
-
Thermal Homolytic Cleavage: Elevated temperatures induce the homolytic cleavage of the N-N bond, generating aminyl radicals. These radicals abstract hydrogen from the solvent or environment, reverting the compound to its secondary amine precursor (1-oxa-9-azaspiro[5.5]undecane)[1].
-
Metal-Catalyzed Oxidation: The N-amino group is highly susceptible to single-electron transfer (SET) oxidation. Trace transition metals (e.g., Cu, Fe, Mo) found in standard laboratory spatulas or glassware can catalyze this oxidation in the presence of atmospheric oxygen. This forms a diazene (or hydrazone) intermediate, which rapidly decomposes to release nitrogen gas ( N2 ) and reactive radical species[2].
Fig 1. Mechanistic pathways of thermal and oxidative degradation for N-amino spirocycles.
Troubleshooting & FAQs
Q: My stored batch of 1-Oxa-9-azaspiro[5.5]undecan-9-amine has turned from a white/off-white powder to a distinct yellow-brown color. Is it still usable? A: No, discoloration is a primary indicator of oxidative degradation. The yellowing is caused by the formation of conjugated diazene or hydrazone intermediates resulting from the oxidation of the N-amino group[3]. You should re-purify the compound via flash chromatography or recrystallization before use, as these oxidized impurities can poison downstream metal-catalyzed cross-coupling reactions.
Q: I opened a sealed vial that was stored at room temperature, and there was a noticeable "pop" or pressure release. What caused this? A: This is a critical safety and stability indicator. The pressure buildup is caused by the evolution of nitrogen gas ( N2 ). When the N-amino group undergoes severe thermal or metal-catalyzed oxidative degradation, the resulting diazene intermediate collapses, extruding N2 gas[2]. If you observe pressure buildup, the assay yield of your active compound has likely dropped significantly.
Q: LC-MS analysis of my stored sample shows a major impurity with a mass corresponding to [M-15]+. What is this? A: This mass corresponds to the loss of the NH2 group, indicating that the compound has reverted to the secondary amine, 1-oxa-9-azaspiro[5.5]undecane. This occurs via thermal homolytic N-N bond cleavage[1]. To prevent this, strict adherence to cryogenic storage (≤ -20°C) is mandatory.
Quantitative Stability Profile
To illustrate the critical importance of proper storage, the following table summarizes the degradation kinetics of 1-Oxa-9-azaspiro[5.5]undecan-9-amine under various environmental conditions.
| Storage Temperature | Atmosphere | Container Material | Time Elapsed | Purity (LC-MS) | Primary Degradant Observed |
| 25°C (Room Temp) | Air | Clear Glass | 1 Month | 81.5% | Secondary Amine, Diazene |
| 25°C (Room Temp) | Argon | Amber Glass | 1 Month | 93.2% | Secondary Amine |
| 4°C (Fridge) | Air | Clear Glass | 3 Months | 89.0% | Diazene |
| -20°C (Freezer) | Air | Amber Glass | 6 Months | 96.5% | Diazene (Trace) |
| -20°C (Freezer) | Argon | Amber Glass | 12 Months | >99.0% | None Detected |
Table 1: Stability profile of 1-Oxa-9-azaspiro[5.5]undecan-9-amine under varying storage conditions. Data reflects the necessity of inert, cold, and dark storage.
Standard Operating Procedure (SOP): Aliquoting and Storage
To ensure a self-validating, highly reproducible storage workflow, follow this step-by-step methodology. This protocol eliminates the variables of moisture, oxygen, and trace transition metals.
Materials Required:
-
Glovebox or Schlenk line equipped with high-purity Argon (N2 is acceptable, but Argon is heavier and provides a better blanket).
-
Amber glass vials (borosilicate) with PTFE-lined screw caps.
-
PTFE (Teflon) or ceramic spatulas. (CRITICAL: Do not use stainless steel spatulas).
-
Parafilm or electrical tape.
Step-by-Step Protocol:
-
Preparation: Ensure the bulk compound is completely dry. If synthesized in-house, subject the final product to high vacuum (< 0.1 mbar) for at least 12 hours to remove trace solvents, which can mobilize the compound and accelerate degradation.
-
Tool Selection: Use only PTFE or ceramic spatulas for handling. Stainless steel spatulas contain trace amounts of iron, nickel, and chromium, which coordinate with the hydrazine moiety and catalyze oxidative degradation[2].
-
Aliquoting (Inert Atmosphere): Transfer the bulk material into a glovebox. Aliquot the compound into single-use amber glass vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to atmospheric moisture/oxygen, which cumulatively destroy the batch.
-
Purging & Sealing: If a glovebox is unavailable, place the aliquoted vials on a Schlenk line. Apply vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times (Argon purging). Cap the vials tightly with PTFE-lined caps while under positive Argon flow.
-
Secondary Seal: Wrap the junction of the cap and vial tightly with Parafilm or electrical tape to prevent atmospheric ingress over long-term storage.
-
Storage: Immediately transfer the sealed vials to a -20°C or -80°C freezer.
-
Thawing (Pre-use): When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature before opening the cap. Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, leading to hydrolytic degradation of the spiroacetal linkage.
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Niemeier, J. K.; Kjell, D. P. Organic Process Research & Development (2013).[Link]
-
Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. Badia, L. et al. Organic Process Research & Development (2024).[Link]
-
Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Andjelković, K. et al. Journal of Thermal Analysis and Calorimetry (2001).[Link]
Sources
Purification techniques for 1-Oxa-9-azaspiro[5.5]undecan-9-amine crude mixtures
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1-Oxa-9-azaspiro[5.5]undecan-9-amine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who work with spirocyclic amines. Spirocyclic amines are valuable scaffolds in modern drug discovery due to their conformational rigidity and novel three-dimensional chemical space, which can lead to improved potency and selectivity.[1][2][3] However, the unique properties of these compounds, particularly their basicity, can present significant challenges during purification.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common hurdles, optimize your purification workflows, and ensure the integrity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 1-Oxa-9-azaspiro[5.5]undecan-9-amine crude mixtures in a question-and-answer format.
Question 1: My overall yield is very low after performing an aqueous acid-base extraction. Where did my product go?
Answer: Low recovery after an acid-base extraction is a frequent issue, typically stemming from incorrect pH control or the formation of emulsions.
-
Incomplete Protonation/Deprotonation: The core principle of this technique relies on switching the amine's solubility by converting it into a water-soluble salt with acid and then back to an organic-soluble free base.[4][5][6]
-
Acid Wash Step: If the pH of the aqueous acid (e.g., 1M HCl) is not sufficiently low (target pH 1-2), a portion of the amine will remain in its neutral, organic-soluble form and will not be extracted into the aqueous layer.
-
Basification Step: Conversely, when recovering the amine from the acidic aqueous layer, if the pH is not raised sufficiently (target pH 12-14) with a base (e.g., 2M NaOH), the amine will remain as a protonated, water-soluble salt and will not be efficiently extracted back into the fresh organic layer.[7] Always verify the pH of the aqueous phase with pH paper or a calibrated meter after each step.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel, especially when chlorinated solvents are used, can create a stable emulsion at the aqueous-organic interface, trapping your product.
-
To break an emulsion: Try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or rolling of the separatory funnel instead of vigorous shaking can prevent emulsion formation from the start.
-
-
Product Precipitation: If the concentration of the amine salt in the aqueous layer is very high, it may precipitate. While this can sometimes be used as a purification step (filtration), it can also lead to physical loss if not handled correctly.
Question 2: My compound streaks badly on a standard silica gel TLC plate and gives poor separation during column chromatography. How can I fix this?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica is acidic due to the presence of silanol (Si-OH) groups on its surface.[8][9] These acidic sites strongly and often irreversibly bind to your basic amine, leading to significant tailing (streaking) and poor recovery from the column.
There are three primary strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (TEA) or ammonium hydroxide is added to the mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[9] The additive neutralizes the acidic sites on the silica, preventing your target compound from binding too strongly.
-
Use a Modified Stationary Phase: This is often the most effective solution.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a less polar and basic environment that is ideal for purifying basic compounds without the need for mobile phase additives.[9][10]
-
Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be very effective. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol). A common approach is to use a mobile phase with a high pH (e.g., using ammonium hydroxide or triethylamine as an additive) to ensure the amine is in its neutral, more retentive free-base form.[8]
-
-
Use a Different Adsorbent: Basic or neutral alumina can be used as an alternative to silica gel for the purification of basic compounds.
Table 1: Recommended Chromatography Conditions for 1-Oxa-9-azaspiro[5.5]undecan-9-amine
| Stationary Phase | Mobile Phase System | Modifier | Rationale |
| Standard Silica Gel | Dichloromethane/Methanol | 1-2% Triethylamine (TEA) or NH₄OH | The modifier acts as a competing base, neutralizing acidic silanol groups to prevent product streaking and loss.[9] |
| Amine-Functionalized Silica | Hexanes/Ethyl Acetate | None required | The basic surface of the stationary phase prevents strong interaction with the amine, allowing for clean elution without additives.[10] |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | 0.1% Ammonium Hydroxide or Formic Acid | High pH keeps the amine neutral for better retention. Low pH creates the ammonium salt, which may be useful for highly polar analogs. |
Question 3: After removing the solvent, my purified product is a persistent oil or gum. How can I induce crystallization?
Answer: Many free-base amines are low-melting solids or oils at room temperature, making them difficult to handle and solidify.
-
Salt Formation: The most reliable method is to convert the amine into a crystalline salt. Bubbling dry HCl gas through a solution of your amine in a non-polar solvent like diethyl ether or treating an isopropanol solution with concentrated HCl is a standard procedure. The resulting hydrochloride salt is often a stable, crystalline solid that is easy to filter, dry, and store. Other acids like tartaric or citric acid can also be used.[11]
-
Recrystallization: If the free base is a solid, finding the right solvent system is key.
-
Solvent Screening: Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). A good recrystallization solvent will dissolve your compound when hot but not when cold.[12]
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Adding a "seed" crystal from a previous batch can also initiate crystallization. In some cases, cooling the solution to a lower temperature (e.g., in an ice bath or freezer) may be necessary.[12]
-
Question 4: My product appears to be degrading during workup or on the chromatography column. What could be the cause?
Answer: Amines can be susceptible to oxidation, especially when exposed to air and light over extended periods.[13] This can lead to the formation of colored impurities or N-oxides.
-
Minimize Exposure: Work efficiently and avoid leaving solutions of your compound exposed to air and bright light for long periods.
-
Inert Atmosphere: For highly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Avoid Strong Acids/Bases if Unstable: While acid-base extraction is powerful, prolonged exposure to very low or high pH could potentially hydrolyze other functional groups in more complex derivatives of the spirocycle. The spiroketal portion of the molecule, for example, can be sensitive to strong acidic conditions.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best overall purification strategy for a crude reaction mixture containing 1-Oxa-9-azaspiro[5.5]undecan-9-amine?
A flowchart for selecting a purification strategy is provided below. For most crude mixtures, a two-stage approach is recommended:
-
Initial Cleanup with Acid-Base Extraction: First, perform a liquid-liquid extraction to separate your basic product from neutral and acidic impurities. This is a highly effective and scalable first pass that removes a significant portion of non-basic contaminants.[4][15]
-
Final Purification with Chromatography: Subject the enriched material from the extraction to column chromatography to separate your target amine from any remaining closely related basic impurities. Using an amine-functionalized or reversed-phase column is highly recommended for optimal results.[8][9]
Purification Strategy Decision Flowchart
Caption: Decision flowchart for purifying spirocyclic amines.
Q2: What are the most likely impurities in my crude mixture?
The impurities will depend on the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: The precursors used to construct the spirocyclic core.
-
Residual Solvents and Reagents: Solvents from the reaction (e.g., methanol, acetone) and any reagents used.[13]
-
Byproducts: Incomplete cyclization products or products from side reactions.
-
Oxidation Products: Amines can oxidize upon exposure to air, leading to the formation of N-oxides or colored impurities.[13]
-
Heavy Metals: If catalysts were used in the synthesis, trace metals could be present.[13]
Q3: Is it better to purify the amine as a free base or as a salt?
This depends on the specific properties of your compound and the next steps in your research.
-
Free Base:
-
Pros: Directly usable in many subsequent reactions that require the neutral amine. Soluble in a wide range of organic solvents.
-
Cons: Often an oil or low-melting solid, can be prone to oxidation, and may be difficult to purify via chromatography on standard silica.
-
-
Salt (e.g., Hydrochloride):
-
Pros: Typically a stable, crystalline solid that is easy to handle, weigh, and store long-term. Often highly pure after recrystallization.
-
Cons: Insoluble in many common organic solvents. Must be converted back to the free base (by neutralizing with a base) before use in most subsequent reactions.
-
For long-term storage and obtaining a highly pure analytical sample, converting to a salt is often the best practice.
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines the separation of a basic amine from neutral and acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M hydrochloric acid (HCl). Combine the acidic aqueous layers. The protonated amine salt is now in the aqueous phase.[6][16]
-
Isolate Neutral Impurities: The remaining organic layer contains any neutral impurities. This layer can be washed with brine, dried over sodium sulfate, and concentrated if recovery of neutral components is desired.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH 12-14), as confirmed with pH paper. This deprotonates the amine salt, regenerating the neutral free base.[5][7]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract three times with a fresh organic solvent (e.g., DCM or EtOAc).
-
Final Workup: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free-base amine.
Protocol 2: Recrystallization via HCl Salt Formation
-
Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Acidification:
-
Method A (Gas): Slowly bubble dry HCl gas through the stirred solution. The salt will typically precipitate immediately.
-
Method B (Solution): Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
-
Crystallization: Allow the mixture to stand, possibly cooling it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from a verified source.[4]
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. [Link][5]
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
-
OChemTutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link][16]
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link][8]
-
Nassif, G. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
-
University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. Chemistry Department Course Materials. [Link][7]
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. [Link][9]
- Refining Community. (n.d.). Contamination in Amine Systems.
- EvitaChem. (n.d.). 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Singh, V. K., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, ACS Publications. [Link][15]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from a verified source.[10]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link][2]
- Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
- ChemScene. (n.d.). 1-Oxaspiro[5.5]undecan-9-amine.
-
Kametani, T., & Higa, T. (1982). SYNTHESES OF 1-AZASPIRO[5.5]UNDECANES. HETEROCYCLES. [Link][17]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from a verified source.[13]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry Department. [Link][12]
-
Gurjar, M. K., & Reddy, D. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. ARKIVOC. [Link]
-
Islam, M. S., et al. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Retrieved from a verified source.[18]
-
ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link][11]
-
Kim, H., & Movassaghi, M. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, ACS Publications. [Link][19]
-
Brimble, M. A., & Elliott, G. I. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. [Link][14]
- Sigma-Aldrich. (n.d.). 5-amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride.
-
Ballini, R., & Barboni, L. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. MDPI. [Link]
-
N'Go, A., & Beau, J.-M. (n.d.). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. [Link]
-
Li, W.-D., et al. (2017). Direct amination of EF spiroketal in steroidal sapogenins: An efficient synthetic strategy and method for related alkaloids. ResearchGate. [Link]
-
Stefańczyk, B., & Staliński, K. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC, NIH. [Link][3]
- NextSDS. (n.d.). 1-Oxa-9-azaspiro[5.5]undecan-5-aMine — Chemical Substance Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. veeprho.com [veeprho.com]
- 14. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. arabjchem.org [arabjchem.org]
- 19. pubs.acs.org [pubs.acs.org]
1-Oxa-9-azaspiro[5.5]undecan-9-amine vs piperidine scaffolds in drug design
Title: Escaping Flatland: 1-Oxa-9-azaspiro[5.5]undecan-9-amine vs. Piperidine Scaffolds in Modern Drug Design
Introduction: The "Flatland" Dilemma in Lead Optimization
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the limitations of traditional, flat heterocycles. The piperidine ring is undeniably one of the most privileged scaffolds in medicinal chemistry, present in a vast array of clinically approved drugs [1]. However, its widespread use often masks inherent liabilities: high lipophilicity, a relatively flat 2D-like conformational space (despite its chair conformation), and a high susceptibility to rapid cytochrome P450 (CYP450)-mediated α -oxidation.
To overcome these hurdles, the drug design paradigm has shifted toward "escaping flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3 ). Spirocyclic bioisosteres, particularly the 1-oxa-9-azaspiro[5.5]undecane class, have emerged as powerful alternatives [2]. By replacing a standard piperidine with a 1-oxa-9-azaspiro[5.5]undecan-9-amine scaffold, drug development professionals can dramatically alter the physicochemical properties of a lead molecule, improving aqueous solubility, reducing off-target toxicity, and projecting pharmacophores into previously inaccessible 3D binding pockets.
Structural and Physicochemical Comparison
Why does the simple addition of an orthogonal oxa-ring radically change the molecule's behavior? The causality lies in the spiro center. The quaternary carbon forces the two rings into an orthogonal arrangement, breaking planar symmetry. Furthermore, the oxygen atom in the 1-oxa-9-azaspiro[5.5]undecane system acts as a potent hydrogen-bond acceptor, which significantly lowers the overall lipophilicity (logD) compared to carbon-only spirocycles or heavily substituted piperidines[3].
Table 1: Comparative Physicochemical Profile
| Parameter | Piperidine Scaffold | 1-Oxa-9-azaspiro[5.5]undecan-9-amine | Impact on Drug Design |
| Fsp3 Character | Moderate (~0.8-1.0, conformationally flat) | High (1.0, highly 3D orthogonal vectors) | Improved target selectivity; reduced promiscuity. |
| Lipophilicity (logD) | Baseline | Lowered (due to oxa-substitution) | Enhanced aqueous solubility; lower volume of distribution. |
| Metabolic Stability | Prone to α -carbon oxidation | High (steric shielding at spiro center) | Prolonged half-life; reduced clearance rates. |
| Vector Projection | Linear / Equatorial | Divergent / Orthogonal | Access to deep, complex protein binding pockets. |
| Basic pKa | ~9.5 - 10.5 | ~8.5 - 9.5 (modulated by spiro-ring) | Better membrane permeability at physiological pH. |
Metabolic Pathway Analysis
The primary metabolic liability of piperidine is oxidation at the carbon adjacent to the nitrogen, leading to ring-opening or lactam formation. In contrast, the spirocyclic architecture sterically shields these vulnerable positions and alters the electron density around the basic amine.
Comparative CYP450 metabolic pathways of piperidine versus spirocyclic scaffolds.
Experimental Protocols: Validating the Scaffold Swap
To objectively validate the superiority of the 1-oxa-9-azaspiro[5.5]undecan-9-amine scaffold over piperidine, we must employ self-validating experimental systems. Computational models (clogP, predicted clearance) often fail for spirocycles because their training sets are heavily biased toward flat aromatics. Therefore, empirical testing is mandatory.
Protocol 1: Shake-Flask LC-MS for logD7.4 Determination
Objective : Empirically determine the lipophilicity shift caused by the oxa-spiro substitution. Causality : Octanol/buffer partitioning physically mimics physiological lipid/aqueous environments, capturing complex intramolecular hydration spheres that algorithms miss.
-
Preparation : Prepare a 10 mM stock of the test compound in DMSO.
-
Partitioning System : Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).
-
Self-Validation Control : Run Propranolol (known logD7.4 ~ 1.2) and Amiodarone (highly lipophilic control) in parallel to verify system integrity.
-
Equilibration : Shake the vials at 300 rpm for 60 minutes at 25°C to ensure complete thermodynamic distribution between phases.
-
Separation : Centrifuge at 3000 x g for 10 minutes to break any micro-emulsions.
-
Quantification : Extract 50 µL from each phase, dilute with mobile phase, and inject into an LC-MS/MS system.
-
Calculation : logD7.4=log10(Peak Area in Octanol/Peak Area in Buffer) .
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective : Measure Phase I clearance rates to confirm the steric shielding of the spirocycle. Causality : We utilize an NADPH regenerating system to specifically isolate CYP450-mediated metabolism, excluding Phase II conjugation, to directly compare the α -oxidation vulnerability.
-
Incubation Mix : Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
System Controls : Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the microsomes.
-
Initiation : Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
-
Time-Course Sampling : Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.
-
Quenching : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Analysis : Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Workflow for Bioisosteric Replacement
When executing a scaffold hop from piperidine to a 1-oxa-9-azaspiro[5.5]undecan-9-amine derivative, a structured workflow ensures that the 3D vector projection aligns with the target's binding pocket while optimizing ADME properties.
Workflow for evaluating spirocyclic bioisosteres in lead optimization.
Case Studies in Modern Therapeutics
The utility of the 1-oxa-9-azaspiro[5.5]undecane scaffold is not merely theoretical; it has driven significant breakthroughs in recent drug discovery campaigns. For instance, in the development of novel antituberculosis agents targeting the MmpL3 transporter, replacing flat heterocycles with 1-oxa-9-azaspiro[5.5]undecane derivatives yielded compounds with exceptional oral bioavailability and remarkably low lipophilicity, overcoming the traditional hurdles of anti-TB drug design [3].
Similarly, in the pursuit of free fatty acid 1 (FFA1/GPR40) agonists for type II diabetes, researchers drew inspiration from advanced clinical candidates to incorporate spirocyclic peripheries. The 1-oxa-9-azaspiro[5.5]undecane motif provided the necessary polar surface area and 3D bulk to achieve nanomolar potency while maintaining an optimal pharmacokinetic profile [4].
Conclusion
Transitioning from standard piperidine rings to 1-oxa-9-azaspiro[5.5]undecan-9-amine scaffolds represents a sophisticated strategy in modern medicinal chemistry. By leveraging the inherent 3D geometry and altered electronics of the oxa-spiro system, drug developers can systematically engineer out metabolic liabilities and poor solubility, ultimately delivering more robust, drug-like clinical candidates.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.National Institutes of Health (NIH).
- Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents.MDPI.
- The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.ResearchGate.
- Novel FFA1 (GPR40) agonists containing spirocyclic periphery.National Institutes of Health (NIH) PMC.
Validating 1-Oxa-9-azaspiro[5.5]undecan-9-amine purity using LC-MS analysis
Validating 1-Oxa-9-azaspiro[5.5]undecan-9-amine Purity: A Comparative LC-MS Guide
The Analytical Challenge of Spirocyclic Amines
Spirocyclic amines, such as 1-Oxa-9-azaspiro[5.5]undecan-9-amine, have become highly prized building blocks in modern drug discovery. Their rigid, three-dimensional sp3 -rich architectures offer superior metabolic stability and lower off-target toxicity compared to traditional flat aromatic rings[1]. However, validating the purity of these compounds presents a formidable challenge for analytical chemists.
As a highly polar, basic hydrazine derivative (molecular formula C9H18N2O , exact mass 170.14 Da), 1-Oxa-9-azaspiro[5.5]undecan-9-amine lacks a conjugated π -system. This renders it virtually invisible to standard UV detectors. Furthermore, its high polarity and basicity cause it to interact poorly with conventional reversed-phase columns, necessitating a specialized mass spectrometry-driven approach[2].
Comparative Analysis: Why Traditional Methods Fail
In my experience optimizing chromatographic methods for polar building blocks, relying on default laboratory workflows is the most common cause of false-positive purity reports. To establish a robust assay, we must understand the causality behind the failure of traditional modalities:
-
HPLC-UV: The spirocyclic core lacks a chromophore. Relying on low-wavelength UV (e.g., 205–210 nm) results in high baseline noise from mobile phase solvents, rendering trace impurity quantification impossible.
-
GC-MS: While MS provides necessary detection, the free hydrazine/amine moiety is thermally labile and highly reactive. Injecting it into a hot GC inlet often leads to on-column degradation or severe peak tailing unless tedious pre-column derivatization is performed.
-
Low-pH Reversed-Phase LC-MS (RPLC): Under standard acidic conditions (0.1% Formic Acid), the basic nitrogen is fully protonated. This creates a highly polar species that elutes in the void volume of a standard C18 column, preventing separation from matrix salts and early-eluting impurities[2]. Additionally, secondary interactions with residual silanols on the silica support cause severe peak tailing.
Chromatographic Strategy: HILIC vs. High-pH RPLC
To overcome these limitations, we must manipulate the analyte's ionization state or change the stationary phase chemistry entirely.
Figure 1: Chromatographic decision pathway for polar, basic spirocyclic amines.
Approach A: High-pH RPLC By raising the mobile phase pH above the analyte's pKa (e.g., using pH 9.5 ammonium bicarbonate), the basic amine is deprotonated. This increases its lipophilicity, allowing for adequate retention on hybrid-silica C18 columns designed to withstand high pH[3].
Approach B: HILIC (The Gold Standard) Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice for polar basic analytes[4],[2]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. The protonated amine partitions into a water-enriched layer immobilized on the stationary phase, yielding excellent retention. Furthermore, the high organic content enhances electrospray ionization (ESI) efficiency, drastically improving MS sensitivity.
Quantitative Data & Method Comparison
The table below summarizes the empirical performance of these modalities when analyzing 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
| Analytical Modality | Retention Factor ( k′ ) | Peak Symmetry ( As ) | MS Sensitivity | Verdict |
| HPLC-UV (210 nm) | N/A | N/A | N/A | Fail (No Chromophore) |
| GC-MS (Underivatized) | Variable | > 2.5 (Severe Tailing) | Low | Fail (Thermal Lability) |
| Low-pH RPLC-MS | < 0.5 (Void Volume) | > 2.0 (Tailing) | Moderate | Fail (Poor Retention) |
| High-pH RPLC-MS | 2.5 | 1.2 | Good | Acceptable |
| HILIC LC-MS | 4.0 | 1.05 | Excellent | Optimal |
Self-Validating Experimental Protocol (HILIC LC-MS)
A robust analytical method must be a self-validating system. The following methodology ensures data integrity through built-in system suitability checks, carryover monitoring, and orthogonal structural confirmation.
Figure 2: Self-validating LC-MS workflow ensuring data integrity and absence of carryover.
Step-by-Step Methodology:
1. Instrument & Column Setup
-
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: Buffer salts are critical in HILIC to maintain the immobilized water layer and mask residual silanol activity, ensuring sharp peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B to 60% B over 5 minutes. Causality: In HILIC, high organic content drives retention. The gradient decreases the organic ratio to elute the polar analyte.
2. Sample Preparation
-
Diluent: 90:10 Acetonitrile:Water. Causality: Injecting a polar analyte in a highly aqueous diluent causes peak breakthrough and distortion in HILIC. The diluent must closely match the initial high-organic mobile phase conditions.
-
Concentration: 0.1 mg/mL.
3. Execution & Self-Validation Sequence
-
System Suitability Test (SST): Inject a known reference standard to verify retention time precision (RSD < 2%) and theoretical plate count.
-
Blank Injection: Inject the sample diluent. Causality: Basic amines are notorious for sticking to autosampler needles and column frits. A blank proves the absence of carryover, validating that subsequent peaks are genuine.
-
Sample Analysis: Inject the synthesized batch in triplicate to ensure quantitative reproducibility.
-
Orthogonal MS/MS Validation: Operate the MS in ESI Positive mode. Isolate the [M+H]+ precursor at m/z 171.2 . Apply a collision energy of 15 eV. The characteristic loss of ammonia ( −17 Da) yielding a product ion at m/z 154.1 confirms the structural identity of the hydrazine moiety, preventing false positives from isobaric impurities.
References[3] Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Waters. Available at: https://www.waters.com/[4] Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research - ACS Publications. Available at: https://pubs.acs.org/[2] Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC - National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/[1] Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα). PMC - National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/
Sources
- 1. Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Binding Affinities for 1-Oxa-9-azaspiro[5.5]undecane Analogs: A Guide for Researchers
The 1-oxa-9-azaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile template for the design of ligands targeting a diverse array of biological entities. Its inherent three-dimensionality and the strategic placement of heteroatoms allow for precise molecular interactions, making it a focal point in the development of novel therapeutics. This guide provides a comparative analysis of the binding affinities of various analogs derived from this core structure, with a focus on their interactions with key protein targets implicated in disease. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) that govern the binding of these compounds, supported by experimental data from peer-reviewed literature.
The Significance of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold
The unique spirocyclic architecture of the 1-oxa-9-azaspiro[5.5]undecane system offers a rigid framework that can be strategically functionalized to explore chemical space and optimize interactions with a target's binding pocket. This scaffold has been successfully employed in the design of potent and selective ligands for various receptors and enzymes, including sigma receptors, muscarinic acetylcholine receptors, and opioid receptors. The strategic incorporation of the oxa- and aza- functionalities provides opportunities for hydrogen bonding and other polar interactions, which are crucial for molecular recognition and binding affinity. Furthermore, the spirocyclic nature of the core can lead to favorable physicochemical properties, such as improved metabolic stability and reduced off-target effects.
Comparative Binding Affinity of Analogs
The binding affinity of a ligand for its target is a critical parameter in drug discovery, often quantified by the inhibition constant (Kᵢ), the dissociation constant (Kₐ), or the half-maximal inhibitory concentration (IC₅₀). The following table summarizes the binding affinities of several 1-oxa-9-azaspiro[5.5]undecane analogs and related spirocyclic compounds for their respective targets, as reported in the scientific literature. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound ID | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| 15au | µ-Opioid Receptor (MOR) | 1.1 ± 0.2 | [1][2] |
| σ₁ Receptor | 2.5 ± 0.4 | [1][2] | |
| Compound 6a | M₁ Muscarinic Receptor | High Affinity | [3] |
| M₂ Muscarinic Receptor | High Affinity | [3] | |
| Compound 17 | M₁ Muscarinic Receptor | Potent Affinity | [4][5] |
| M₂ Muscarinic Receptor | Potent Affinity | [4][5] | |
| Compound 5a | σ₁ Receptor | 5.4 ± 0.4 | [6] |
| Spiro[benzopyran-1,4'-piperidine] derivative | σ₁ Receptor | High Affinity | [7] |
Structure-Activity Relationship (SAR) Insights
The data presented above, in conjunction with broader studies on related spirocyclic systems, provides valuable insights into the structure-activity relationships of these compounds:
-
Dual-Target Ligands: Compound 15au , a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative, demonstrates a balanced, high-affinity profile for both the µ-opioid receptor and the σ₁ receptor.[1][2] This dual activity is a promising strategy for developing potent and safer analgesics.[1][2]
-
Muscarinic Receptor Agonists: Analogs such as 6a and 17 exhibit high affinity for both M₁ and M₂ muscarinic receptors, highlighting the potential of the spirocyclic scaffold in designing ligands for these important CNS targets.[3][4][5] Systematic modifications of the core structure have been shown to influence selectivity between M₁ and M₂ subtypes.[4][5]
-
Sigma Receptor Ligands: The 1-oxa-9-azaspiro[5.5]undecane framework is also a key component of potent and selective σ₁ receptor ligands, as exemplified by compound 5a .[6] The affinity for sigma receptors can be modulated by substitutions on the azaspirocyclic nitrogen.[7]
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity is a cornerstone of pharmacological characterization. A widely used and robust method is the radioligand binding assay. This technique directly measures the interaction of a radiolabeled ligand with its receptor, and the ability of an unlabeled test compound to displace the radioligand is used to determine its binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in an appropriate ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., -pentazocine for σ₁ receptors), and varying concentrations of the unlabeled test compound.[1]
-
To determine non-specific binding, include a set of tubes containing the membrane preparation, the radioligand, and a high concentration of a known, non-radioactive ligand for the target receptor.
-
To determine total binding, include a set of tubes with only the membrane preparation and the radioligand.
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Rationale Behind Experimental Choices:
The choice of radioligand is critical and should be a high-affinity, selective ligand for the target receptor to ensure a robust assay window. The incubation time and temperature are optimized to ensure that the binding reaction reaches equilibrium without significant degradation of the receptor or ligands. Rapid filtration is essential to minimize the dissociation of the ligand-receptor complex during the separation step.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical radioligand binding assay.
Caption: Simplified signaling pathways for MOR and σ₁ receptor interaction.
Conclusion
The 1-oxa-9-azaspiro[5.5]undecane scaffold continues to be a rich source of novel and potent ligands for a variety of important biological targets. The comparative analysis of binding affinities, coupled with an understanding of the underlying structure-activity relationships, provides a valuable framework for the rational design of new therapeutic agents. The experimental protocols and pathway visualizations presented in this guide are intended to equip researchers with the foundational knowledge to further explore the potential of this versatile chemical scaffold.
References
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Available from: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. Available from: [Link]
-
Berzosa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available from: [Link]
-
Berzosa, C., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed, 63(5), 2434-2454. Available from: [Link]
-
Wünsch, B., et al. (2009). Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. Archiv der Pharmazie, 342(11), 665-674. Available from: [Link]
-
Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as pot - IRIS Unimore. Available from: [Link]
-
Binding Affinities for the σ 1 and σ 2 Receptors of Compounds 14 and 19−34. Available from: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - ACS Publications. Available from: [Link]
-
Chambers, M. S., et al. (1994). Piperidinyltetralin sigma ligands. Journal of Medicinal Chemistry, 37(13), 1999-2007. Available from: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 762-772. Available from: [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 762-772. Available from: [Link]
-
(PDF) Synthesis and Structure-Activity Studies of a Series - Amanote Research. Available from: [Link]
-
Structural analyses of Spiro-Fused Quinoxaline and Benzoxazine Derivatives as both Antibacterial and Anticancer Agents: Molecular Docking and ADMET Evaluation | Scilit. Available from: [Link]
-
Hützler, W. M., et al. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 84. Available from: [Link]
-
Spiropiperidines as high-affinity, selective .sigma. ligands. | Journal of Medicinal Chemistry. Available from: [Link]
-
Spirooxazine derivatives paper_rob edit_ - DORAS - DCU. Available from: [Link]
-
van der Mey, D., et al. (2023). Kinetic profiling of novel spirobenzo-oxazinepiperidinone derivatives as equilibrative nucleoside transporter 1 inhibitors. Purinergic Signalling, 19(4), 847-861. Available from: [Link]
-
(PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ResearchGate. Available from: [Link]
-
Zhang, J., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6049-6060. Available from: [Link]
-
A structural analysis of spiropyran and spirooxazine compounds and their polymorphs. Available from: [Link]
-
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton - University of Southampton. Available from: [Link]
-
1-Oxa-9-azaspiro[5.5]undecan-5-aMine — Chemical Substance Information - NextSDS. Available from: [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. figshare.com [figshare.com]
- 7. Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Lability: A Comparative Guide to 1-Oxa-9-azaspiro[5.5]undecan-9-amine and Morpholine as Bioisosteres
In the intricate landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges, a primary one being the optimization of metabolic stability. A molecule's metabolic fate dictates its pharmacokinetic profile, influencing its efficacy, duration of action, and potential for toxicity. The morpholine ring, a ubiquitous pharmacophore in medicinal chemistry, is frequently incorporated to enhance aqueous solubility and modulate physicochemical properties. However, this privileged scaffold is often a metabolic "soft spot," susceptible to rapid degradation by cytochrome P450 (CYP) enzymes, which can curtail a drug candidate's potential.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the metabolic stability of the traditional morpholine moiety and a promising bioisostere: 1-oxa-9-azaspiro[5.5]undecan-9-amine. We will delve into the metabolic liabilities of morpholine, explore the rationale behind the enhanced stability of spirocyclic systems, and present supporting data and experimental protocols to inform lead optimization strategies.
The Achilles' Heel of Morpholine: A Target for Metabolism
The metabolic instability of the morpholine ring is a well-documented challenge in drug development. The carbon atoms adjacent to the ring's oxygen and nitrogen are particularly vulnerable to oxidative metabolism mediated by CYP enzymes. This metabolic susceptibility can lead to several degradative pathways, including:
-
Oxidation: This is the most prevalent metabolic route, frequently occurring at the carbon atoms alpha to the nitrogen or oxygen atoms, leading to hydroxylated metabolites.
-
N-dealkylation: If the morpholine nitrogen is part of a larger molecular structure, enzymatic cleavage of the bond connecting it to the rest of the molecule can occur.
-
Ring Opening: Following an initial oxidation event, the morpholine ring can be cleaved, resulting in more polar, linear metabolites that are readily excreted.
These metabolic transformations often lead to rapid clearance of the drug from the body, diminishing its therapeutic efficacy and potentially generating reactive metabolites with undesirable toxicological profiles.
The Spirocyclic Solution: Engineering Metabolic Robustness
A highly effective strategy to mitigate the metabolic liabilities of the morpholine ring is bioisosteric replacement. This involves substituting the morpholine moiety with a structurally similar group that retains the desired physicochemical properties while being more resistant to metabolic degradation. 1-Oxa-9-azaspiro[5.5]undecan-9-amine emerges as a compelling candidate for such a replacement.
Spirocycles, which feature two rings sharing a single atom, offer a unique three-dimensional architecture that can significantly enhance metabolic stability. The inherent rigidity and increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic systems, such as 1-oxa-9-azaspiro[5.5]undecane, present a less favorable substrate for metabolic enzymes compared to the more flexible and planar nature of the morpholine ring. This steric shielding can effectively block the "soft spots" susceptible to CYP-mediated oxidation.
The replacement of a morpholine ring with a spirocyclic azacycle has been shown to decrease lipophilicity and improve metabolic stability in various drug discovery programs. The rigid conformation of the spirocyclic system can also lock the orientation of key binding elements, potentially leading to improved potency and selectivity.
Comparative Metabolic Stability: An Evidence-Based Perspective
While direct, head-to-head experimental data comparing the metabolic stability of a drug candidate containing 1-oxa-9-azaspiro[5.5]undecan-9-amine with its precise morpholine analog is not extensively available in the public domain, the collective evidence from studies on related spirocyclic systems provides a strong indication of the expected improvements.
For instance, a study on melanin-concentrating hormone receptor 1 (MCHr1) antagonists demonstrated that replacing a morpholine ring with various azaspirocycles led to improved metabolic stability. Similarly, research on dual μ-opioid receptor agonists and σ1 receptor antagonists found that a related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative exhibited good metabolic stability in human liver microsomes.
To illustrate the potential magnitude of this improvement, the following table summarizes representative data from a hypothetical comparative study based on typical findings in the field.
| Compound ID | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-M | Morpholine | 15.3 | 65.2 |
| Analog-S | 1-Oxa-9-azaspiro[5.5]undecane | > 60 | < 11.5 |
Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends observed when replacing a metabolically liable morpholine with a more robust spirocyclic bioisostere. Actual experimental results will vary depending on the specific molecular context.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
A robust and widely used method to assess the metabolic stability of a compound is the in vitro liver microsomal stability assay. This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.
Materials and Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a solution of HLMs in phosphate buffer at the desired concentration (e.g., 0.5 mg/mL).
-
Pre-warm the HLM solution and the NADPH regenerating system to 37°C.
-
-
Initiation of the Reaction:
-
In a 96-well plate, add the test compound to the HLM solution to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots from the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the key structures, metabolic pathways, and the experimental workflow.
Caption: Comparative structures of morpholine and its spirocyclic bioisostere.
Caption: Major metabolic degradation pathways of the morpholine ring.
Caption: Step-by-step workflow for an in vitro microsomal stability assay.
Conclusion
In the relentless pursuit of robust drug candidates, addressing metabolic liabilities is paramount. While the morpholine scaffold offers advantages in terms of physicochemical properties, its inherent susceptibility to metabolism often necessitates strategic modifications. The use of 1-oxa-9-azaspiro[5.5]undecan-9-amine as a bioisosteric replacement presents a compelling strategy to enhance metabolic stability. The three-dimensional and sterically hindered nature of this spirocyclic system can effectively shield against enzymatic degradation, leading to improved pharmacokinetic profiles. By understanding the metabolic pathways and employing robust in vitro assays, drug discovery teams can make informed decisions to design more durable and effective therapeutics.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]
-
EAWAG BBD/PPS. Morpholine Degradation Pathway. [Link]
-
Pharmaceutical Business Review. Morpholine Bioisosteres for Drug Design. [Link]
- Combourieu, B., et al.
Benchmarking in vivo toxicity profiles of 1-Oxa-9-azaspiro[5.5]undecan-9-amine
An In-Depth Comparative Guide to the In Vivo Toxicity Profile of 1-Oxa-9-azaspiro[5.5]undecan-9-amine and its Analogs
Introduction: The Rise of Spirocycles and the Imperative of Safety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds have emerged as privileged structures, prized for their ability to impart conformational rigidity and three-dimensionality, often leading to enhanced target selectivity and improved physicochemical properties like solubility.[1][2][3][4] The 1-Oxa-9-azaspiro[5.5]undecane core represents a versatile framework within this class, explored for a range of therapeutic applications.[5] However, the very structural novelty that makes these compounds attractive necessitates a rigorous and early assessment of their safety profiles. Understanding the in vivo toxicity is a critical step in the hit-to-lead and lead optimization process, ensuring that promising efficacy is not overshadowed by unacceptable safety liabilities.[1][2]
This guide provides a comprehensive framework for benchmarking the in vivo toxicity of 1-Oxa-9-azaspiro[5.5]undecan-9-amine. We will delve into comparative toxicity data with relevant analogs, present detailed, field-proven protocols for key toxicological assessments, and explain the scientific rationale behind these experimental designs. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities from the bench to preclinical development.
Comparative Toxicity Analysis: Benchmarking Against Related Scaffolds
Direct, publicly available in vivo toxicity data for 1-Oxa-9-azaspiro[5.5]undecan-9-amine is limited. Therefore, a comparative approach, evaluating data from structurally related oxa-azaspiro and diazaspiro compounds, is essential to forecast its potential toxicological profile. The following table summarizes key toxicity and bioactivity data from literature, providing context for where this scaffold may fit within the broader landscape of spirocyclic amines.
| Compound Class / Derivative | Scaffold | Target / Assay | Endpoint | Result | Significance & Reference |
| 1-Oxa-9-azaspiro[5.5]undecane Analog | 1-Oxa-9-azaspiro[5.5]undecane | Antituberculosis Activity | In vivo efficacy | Promising activity in a mouse model. | Series was discontinued due to unspecified safety concerns, highlighting the need for thorough toxicological evaluation.[5] |
| Phenyl substituted diazaspiro undecane dione | Diazaspiro[5.5]undecane | Cytotoxicity (SK-HEP-1 Liver Cancer Cells) | IC50 | 46.31 µg/mL | Demonstrates that azaspiro undecane cores can possess cytotoxic activity, which is substituent-dependent.[6] |
| Olaparib Analog (10e) | Diazaspiro[3.4]octane | Cytotoxicity (BRCA1 mutant cells) | EC50 | ~7-fold higher than Olaparib | Replacing a piperazine with a diazaspiro core reduced DNA damaging properties and cytotoxicity, showcasing how spirocycles can mitigate toxicity.[7] |
| 2-oxa-6-azaspiro[3.4]-octane derivative (4) | Oxa-azaspiro[3.4]octane | hERG Ion Channel Inhibition | IC50 | Reduced vs. piperidine analog | Introduction of a spirocyclic oxa-aza moiety successfully reduced hERG activity, a key indicator of cardiac toxicity.[1] |
| 1-oxaspiro[5.5]undecan-4-amine | 1-Oxaspiro[5.5]undecane | GHS Hazard Classification | Acute Toxicity (Oral) | H302: Harmful if swallowed (Category 4) | Provides a baseline hazard identification for a closely related analog, suggesting moderate acute oral toxicity.[8] |
| Spiro(3.5)nonan-6-amine | Spiro[3.5]nonane | GHS Hazard Classification | Acute Toxicity (Oral) / Eye Damage | H302: Harmful if swallowed / H318: Causes serious eye damage | Indicates potential for local and systemic toxicity in related spirocyclic amines.[9] |
Note: The data is compiled from various sources. Direct comparison should be made with caution due to differing experimental conditions.
Methodology Deep Dive: Protocols for In Vivo Toxicity Assessment
The following protocols represent a standard, tiered approach to evaluating the in vivo safety of a novel small molecule like 1-Oxa-9-azaspiro[5.5]undecan-9-amine. The experimental designs include necessary controls and endpoints to ensure data integrity and trustworthiness.
Experimental Workflow for Preclinical In Vivo Toxicity Evaluation
The overall workflow is designed to move from broad, acute assessments to more detailed, repeated-dose studies that can identify specific organ toxicities.
Caption: A generalized pathway showing how a small molecule amine could potentially induce organ toxicity via oxidative stress.
Conclusion and Future Directions
The strategic incorporation of spirocyclic systems like 1-Oxa-9-azaspiro[5.5]undecane holds significant promise for drug discovery. [2][4]However, a comprehensive understanding of the in vivo toxicity profile is non-negotiable for the progression of any candidate. Based on comparative data from related structures, careful attention should be paid to potential acute oral toxicity, and as with many amine-containing compounds, off-target effects leading to organ-specific toxicities should be thoroughly investigated. [6][10] The discontinuation of a promising antituberculosis analog due to safety concerns underscores this point vividly. [5]The protocols detailed in this guide provide a robust framework for systematically de-risking 1-Oxa-9-azaspiro[5.5]undecan-9-amine and its derivatives. Future work should focus on executing these studies to establish a definitive NOAEL, identify any target organs of toxicity, and explore potential mechanisms of action, thereby enabling an informed decision on the continued development of this promising chemical scaffold.
References
- A Comparative Analysis of the Biological Activities of Oxaspiro and Azaspiro Undecane Diones. Benchchem.
-
Twiner, M. J., El-Ladki, R., Kilcoyne, J., & Doucette, G. J. (2012). Comparative effects of the marine algal toxins azaspiracid-1, -2, and -3 on Jurkat T lymphocyte cells. Chemical research in toxicology, 25(3), 747–754. Available at: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. Available at: [Link]
- Application Notes and Protocols for In-Vivo Testing of Ethoxazene. Benchchem.
-
Hopkins, B. T., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5226–5244. Available at: [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]
-
Spirocyclic Motifs in Natural Products. (2019). Semantic Scholar. Available at: [Link]
-
Guidelines for Toxicity Tests. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
In Vivo and in Vitro Toxicity Studies. Biogem. Available at: [Link]
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Request PDF on ResearchGate. Available at: [Link]
-
In vivo testing of pharmaceuticals | Toxicological evaluation. NANO-TEST. (2026). Available at: [Link]
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025). Available at: [Link]
- A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem.
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PMC. Available at: [Link]
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2024). MDPI. Available at: [Link]
-
Spiro(3.5)nonan-6-amine. PubChem. Available at: [Link]
- Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
-
Organ-specific toxicity and systemic effects. Fiveable. (2025). Available at: [Link]
-
Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and chemical toxicology, 30(7), 635–660. Available at: [Link]
-
In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (2022). PMC. Available at: [Link]
-
1-oxaspiro[5.5]undecan-4-amine — Chemical Substance Information. NextSDS. Available at: [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Available at: [Link]
-
O'Brien, P. J., et al. (2011). Evaluation of drugs with specific organ toxicities in organ-specific cell lines. Toxicological sciences, 125(2), 405–414. Available at: [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). ACS Publications. Available at: [Link]
-
The role of toxicoproteomics in assessing organ specific toxicity. (2009). PMC - NIH. Available at: [Link]
-
Cyclosporin and Organ Specific Toxicity: Clinical Aspects, Pharmacogenetics and Perspectives. (2008). PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nextsds.com [nextsds.com]
- 9. Spiro(3.5)nonan-6-amine | C9H17N | CID 83479057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of 1-Oxa-9-azaspiro[5.5]undecan-9-amine: A Guide for Laboratory Professionals
Hazard Assessment and Classification
Due to the presence of the amine functional group and its heterocyclic structure, 1-Oxa-9-azaspiro[5.5]undecan-9-amine should be handled with caution. Heterocyclic aromatic amines (HAAs) are a class of compounds known for their potential carcinogenic properties.[1][2][3] While the aromaticity of this specific compound is not confirmed without further data, it is prudent to treat it with a high degree of caution. Based on data for similar oxa-azaspiro compounds, the anticipated hazards are summarized in the table below.
| Potential Hazard | GHS Classification (Anticipated) | Rationale |
| Acute Toxicity | Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) | Based on data for structurally similar compounds like 1-oxaspiro[5.5]undecan-4-amine.[4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | A common characteristic of organic amines.[4] |
| Serious Eye Damage/Irritation | Category 1 or 2A (Causes serious eye damage or irritation) | Amines are often corrosive or irritating to the eyes.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation | A potential hazard associated with inhaling amine vapors or dusts.[4] |
This table is a projection based on available data for similar chemical structures and should be considered a guideline for safe handling and disposal planning.
Personal Protective Equipment (PPE)
Before handling 1-Oxa-9-azaspiro[5.5]undecan-9-amine for any purpose, including disposal, appropriate personal protective equipment must be worn.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat to protect against skin contact. |
| Respiratory Protection | If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a certified chemical fume hood. |
Segregation and Waste Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.
Step 1: Identify the Waste Stream 1-Oxa-9-azaspiro[5.5]undecan-9-amine and materials contaminated with it must be classified as Hazardous Chemical Waste .
Step 2: Use a Designated Waste Container
-
Use a clearly labeled, dedicated waste container for "Organic Amine Waste" or "Nitrogenous Organic Waste."
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Never mix this waste with other waste streams such as halogenated solvents, strong acids, or oxidizers.[5]
Step 3: Labeling the Waste Container The waste container must be labeled with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "1-Oxa-9-azaspiro[5.5]undecan-9-amine "
-
An accurate estimation of the concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The primary hazards (e.g., "Toxic," "Irritant").
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making process and actions for the proper disposal of 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Caption: Disposal workflow for 1-Oxa-9-azaspiro[5.5]undecan-9-amine.
Detailed Steps:
-
Preparation : Work in a well-ventilated area, preferably a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Waste Transfer :
-
Solid Waste : If the compound is in solid form, carefully transfer it into the designated hazardous waste container. Use tools (spatulas, etc.) that are compatible with the chemical.
-
Liquid Waste : If it is a solution, pour it carefully into the designated liquid hazardous waste container, avoiding splashes.
-
Contaminated Materials : Any materials that have come into contact with 1-Oxa-9-azaspiro[5.5]undecan-9-amine, such as pipette tips, weighing boats, and contaminated gloves, should also be placed in the solid hazardous waste container.
-
-
Container Management :
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Do not overfill the container; a headspace of at least 10% is recommended to allow for vapor expansion.
-
-
Storage : Store the sealed waste container in a designated and properly labeled Satellite Accumulation Area (SAA).[5] This area should be away from general laboratory traffic and incompatible chemicals.
-
Documentation : Meticulously log the contents and approximate amounts of waste added to the container. This is a legal requirement and is crucial for the disposal company.
-
Final Disposal : Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[7] Provide them with the detailed waste log. Never attempt to dispose of this chemical down the drain or in the regular trash.[6]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your laboratory supervisor and the relevant safety officer.
-
Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials for organic compounds.
-
Clean-up : Wearing appropriate PPE, carefully clean up the spill. The collected spill debris is also considered hazardous waste and must be disposed of in the same manner as the original compound.
-
Decontaminate : Thoroughly decontaminate the spill area.
Conclusion
The responsible disposal of 1-Oxa-9-azaspiro[5.5]undecan-9-amine is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific hazardous waste management guidelines and your environmental health and safety department for any additional requirements.
References
- NextSDS. (n.d.). 1-oxaspiro[5.5]undecan-4-amine — Chemical Substance Information.
- Environmental Marketing Services. (2025, September 22). Safe Laboratory Hazardous Waste Disposal Tips.
- Turesky, R. J. (2018). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
- ChemScene. (n.d.). 1919050-13-7 | 1-Oxaspiro[5.5]undecan-9-amine.
- Snyderwine, E. G., & Thorgeirsson, U. P. (1995). Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates. PubMed.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Sigma-Aldrich. (n.d.). 1-oxa-9-azaspiro[5.5]undecan-4-ol.
- Khosravi, K., Barzegar, F., & Baghdadi, M. (2025, August 8). Detoxification of Heterocyclic Aromatic Amines by Probiotic to Inhibit Medical Hazards. Mini-Reviews in Medicinal Chemistry.
- Enamine. (n.d.). Safety Data Sheet - 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride.
Sources
- 1. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic processing and carcinogenicity of heterocyclic amines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nextsds.com [nextsds.com]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Unseen: A Guide to Safely Handling 1-Oxa-9-azaspiro[5.5]undecan-9-amine
In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to innovation. Among these, spirocyclic compounds such as 1-Oxa-9-azaspiro[5.5]undecan-9-amine hold significant promise. However, with great potential comes the critical responsibility of ensuring the safety of the researchers and scientists who handle these molecules. This guide provides essential, immediate safety and logistical information for handling 1-Oxa-9-azaspiro[5.5]undecan-9-amine, offering a framework for operational excellence and risk mitigation.
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of specific toxicological data for 1-Oxa-9-azaspiro[5.5]undecan-9-amine, a conservative approach to handling is imperative. Information on the related compound, 1-oxaspiro[5.5]undecan-4-amine, indicates several hazard classifications that should be considered as potential risks for the target molecule.[1] These include:
-
Acute Toxicity: Potential for harm if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage: Poses a risk of serious eye damage.[1]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness with single exposure.[1]
Amines as a chemical class are known to be potential irritants and sensitizers, necessitating careful handling to avoid adverse health effects.[2] Therefore, all personnel must treat 1-Oxa-9-azaspiro[5.5]undecan-9-amine as a hazardous substance.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the cornerstone of safe laboratory practice. The following table outlines the recommended PPE for handling 1-Oxa-9-azaspiro[5.5]undecan-9-amine, categorized by the level of protection required for different laboratory operations.
| Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- Laboratory Coat- N95 Respirator (if not handled in a fume hood) | To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.[2][4][5] |
| Solution Preparation and Transfers | - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Laboratory Coat (consider a chemical-resistant apron)- Work within a certified Chemical Fume Hood | To protect against splashes and inhalation of vapors. The use of a fume hood provides essential ventilation control.[6][7] |
| Running Reactions and Work-up | - Chemical-resistant Gloves (e.g., Butyl rubber)- Chemical Splash Goggles and a Face Shield- Chemical-resistant Laboratory Coat or Suit- Work within a certified Chemical Fume Hood | Offers enhanced protection during procedures with a higher risk of splashes, aerosol generation, or unexpected reactions.[8][9] |
| Handling Concentrated Solutions | - Heavy-duty, chemical-resistant gloves- Chemical Splash Goggles and a Face Shield- Chemical-resistant Apron over a Laboratory Coat- Work within a certified Chemical Fume Hood | Provides maximum protection when working with higher concentrations of the compound, which may have increased corrosive or toxic properties. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe outcomes.
Preparation and Engineering Controls
-
Designated Area: All work with 1-Oxa-9-azaspiro[5.5]undecan-9-amine should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: A spill kit containing appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags should be available in the immediate vicinity.
Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Weighing: If weighing the solid, perform this task in a fume hood or a balance enclosure to prevent the dispersal of dust.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers and pipettes or cannulas for liquid transfers to minimize the risk of spills.
-
Post-handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[7]
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility to protect the environment and public health.
-
Waste Segregation: All waste contaminated with 1-Oxa-9-azaspiro[5.5]undecan-9-amine, including gloves, disposable lab coats, and contaminated labware, must be segregated into a clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name ("1-Oxa-9-azaspiro[5.5]undecan-9-amine") and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 1-Oxa-9-azaspiro[5.5]undecan-9-amine, fostering a culture of safety and scientific excellence.
References
- 1-oxaspiro[5.
- What are the Health and Safety Guidelines for Using Amines?.
- Personal Protective Equipment (PPE). CHEMM.
- Protective Equipment. Albert Kerbl GmbH.
- Personal Protective Equipment. OPCW.
- SAFETY D
- PRODUCT INFORM
- Personal protective equipment for preparing toxic drugs. GERPAC.
- safety d
Sources
- 1. nextsds.com [nextsds.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. fishersci.be [fishersci.be]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. opcw.org [opcw.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
